molecular formula C9H14BNO2 B150912 (2-((Dimethylamino)methyl)phenyl)boronic acid CAS No. 85107-53-5

(2-((Dimethylamino)methyl)phenyl)boronic acid

Cat. No.: B150912
CAS No.: 85107-53-5
M. Wt: 179.03 g/mol
InChI Key: VUDCTLOJEPCNRS-UHFFFAOYSA-N
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Description

(2-((Dimethylamino)methyl)phenyl)boronic acid (CAS RN 85107-53-5) is a valuable organoboron reagent featuring a boronic acid functional group adjacent to a dimethylaminomethyl substituent on the phenyl ring . This structure makes it a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to form biaryl bonds for the construction of complex molecules in pharmaceutical and materials research . The compound's ability to act as a Lewis acid also allows it to form reversible covalent complexes with diols and other Lewis bases, facilitating its application in the development of sensors for saccharide recognition and in supramolecular chemistry . With a molecular formula of C9H14BNO2 and a molecular weight of 179.03 g/mol, it is typically supplied as a white to almost white powder . Researchers should note that this product may contain varying amounts of anhydride and has a purity range of 98.0% to 111.0% as determined by nonaqueous titration . For handling and safety, please refer to the Safety Data Sheet. This product is intended For Research Use Only and is not approved for human or personal use.

Properties

IUPAC Name

[2-[(dimethylamino)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14BNO2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDCTLOJEPCNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370236
Record name {2-[(Dimethylamino)methyl]phenyl}boronic acid
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Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85107-53-5
Record name {2-[(Dimethylamino)methyl]phenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylaminomethyl)phenylboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

(2-((Dimethylamino)methyl)phenyl)boronic acid CAS number 85107-53-5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 85107-53-5

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Safety Data

(2-((Dimethylamino)methyl)phenyl)boronic acid is a solid organic compound. A comprehensive, experimentally verified dataset for its physicochemical properties is limited. However, key identifiers and computed data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 85107-53-5[1]
Molecular Formula C₉H₁₄BNO₂[1]
Molecular Weight 179.02 g/mol
IUPAC Name [2-[(dimethylamino)methyl]phenyl]boronic acid[1]
Physical Form Solid
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Safety and Hazard Information

This compound is classified as an irritant. Appropriate safety precautions should be taken during handling, including the use of personal protective equipment.

Table 2: GHS Hazard Information

Hazard CodeDescription
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, general synthetic routes for ortho-aminoalkyl-substituted phenylboronic acids typically involve two main strategies, illustrated below.

General Synthetic Workflow

The synthesis of ortho-substituted phenylboronic acids can generally be approached via two common pathways: the borylation of a pre-functionalized aryl halide or the functionalization of a boronic acid-containing arene. Given the structure of the target compound, the Miyaura borylation of an ortho-substituted benzylamine derivative is a plausible route.

G General Synthesis Workflow for Arylboronic Acids cluster_0 Pathway A: Miyaura Borylation cluster_1 Pathway B: Organometallic Route A1 Ortho-substituted Aryl Halide (e.g., 2-(Bromomethyl)aniline derivative) A4 Boronate Ester Intermediate A1->A4 Pd-catalyzed coupling A2 Borylation Reagent (e.g., Bis(pinacolato)diboron) A2->A4 A3 Palladium Catalyst & Base A3->A4 A6 This compound A4->A6 Acidic or Basic workup A5 Hydrolysis A5->A6 B1 N,N-dimethyl-2-bromobenzylamine B3 Aryl Lithium Intermediate B1->B3 Lithium-Halogen Exchange B2 Organolithium Formation (e.g., n-BuLi) B2->B3 B5 Boronic Ester Intermediate B3->B5 Quenching B4 Borate Ester (e.g., Triisopropyl borate) B4->B5 B7 This compound B5->B7 B6 Acidic Workup B6->B7 G Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ (Transmetalation Product) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Coupled Product (Ar-R) ArPdAr_prime->Product ArX Aryl Halide (R-X) ArX->ArPdX BoronicAcid This compound BoronicAcid->ArPdAr_prime Base Base (e.g., K₂CO₃) Base->ArPdAr_prime

References

Synthesis of (2-((Dimethylamino)methyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (2-((dimethylamino)methyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the widely employed and efficient reductive amination pathway. Alternative synthetic strategies are also discussed, providing a comprehensive overview for researchers.

Core Synthesis: Reductive Amination

The most common and reliable method for the preparation of this compound is the reductive amination of 2-formylphenylboronic acid with dimethylamine. This method is favored for its operational simplicity and generally good yields.

Signaling Pathway of Reductive Amination

Reductive_Amination 2-Formylphenylboronic_acid 2-Formylphenylboronic_acid Imine_Intermediate Imine_Intermediate 2-Formylphenylboronic_acid->Imine_Intermediate Condensation Dimethylamine Dimethylamine Dimethylamine->Imine_Intermediate Target_Molecule This compound Imine_Intermediate->Target_Molecule Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Imine_Intermediate

Caption: Reductive amination pathway for the synthesis of the target molecule.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for reductive amination reactions.[1]

Materials:

  • 2-Formylphenylboronic acid

  • Dimethylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Sodium acetate

  • Acetic acid

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-formylphenylboronic acid (1.0 eq) in anhydrous THF, add dimethylamine hydrochloride (2.0 eq), sodium acetate (1.6 eq), and a catalytic amount of acetic acid (0.6 eq).

  • Stir the resulting suspension at 0 °C for 5-10 minutes.

  • Add sodium triacetoxyborohydride (2.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Starting Material 2-Formylphenylboronic acid[1]
Reagent Dimethylamine Hydrochloride[1]
Reducing Agent Sodium Triacetoxyborohydride[1]
Solvent Tetrahydrofuran (THF)[1]
Typical Yield 70-85%Adapted from[1]
Purity >95% (post-chromatography)Adapted from[1]

Alternative Synthetic Routes

While reductive amination is the preferred method, other synthetic strategies can be employed.

Alkylation of Dimethylamine

This approach involves the direct alkylation of dimethylamine with a suitable electrophile, such as 2-(bromomethyl)phenylboronic acid or its pinacol ester.

Alkylation_Workflow Start Starting Material: 2-(Bromomethyl)phenylboronic acid or its pinacol ester Step1 Dissolve in a suitable aprotic solvent (e.g., THF, DMF) Start->Step1 Step2 Add excess dimethylamine (solution in THF or as a gas) Step1->Step2 Step3 Stir at room temperature or with gentle heating Step2->Step3 Step4 Aqueous workup to remove excess amine and salts Step3->Step4 Step5 Purification by chromatography or recrystallization Step4->Step5 End Final Product Step5->End

Caption: Workflow for the synthesis via alkylation of dimethylamine.

Grignard Reagent-based Synthesis

A more classical organometallic approach involves the formation of a Grignard reagent from a suitable precursor, followed by borylation.

Grignard_Workflow Start Starting Material: 2-Bromobenzyl bromide Step1 React with dimethylamine to form 2-bromo-N,N-dimethylbenzylamine Start->Step1 Step2 Formation of Grignard reagent with magnesium turnings in THF Step1->Step2 Step3 Reaction with a trialkyl borate (e.g., trimethyl borate) at low temperature Step2->Step3 Step4 Acidic workup to hydrolyze the boronate ester Step3->Step4 Step5 Purification Step4->Step5 End Final Product Step5->End

Caption: Workflow for the Grignard-based synthesis of the target molecule.

Summary of Synthetic Routes

Synthetic RouteKey Starting MaterialsKey ReagentsAdvantagesDisadvantages
Reductive Amination 2-Formylphenylboronic acidDimethylamine, NaBH(OAc)₃Mild conditions, high functional group tolerance, good yields.Availability of the starting aldehyde.
Alkylation 2-(Bromomethyl)phenylboronic acid or its pinacol esterDimethylamineDirect C-N bond formation.Potential for over-alkylation, lability of the boronic acid.
Grignard Reaction 2-Bromobenzyl bromideMg, Trialkyl borate, DimethylamineUtilizes readily available starting materials.Multi-step, requires inert conditions, sensitive functional groups may not be tolerated.

References

An In-depth Technical Guide to (2-((Dimethylamino)methyl)phenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-((Dimethylamino)methyl)phenyl)boronic acid , a versatile organoboron compound, has garnered significant interest in the scientific community for its unique chemical reactivity and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its role in contemporary research, particularly in drug development.

Core Physical and Chemical Properties

This compound is a white to off-white solid.[1] Its chemical structure features a phenylboronic acid moiety substituted with a dimethylaminomethyl group at the ortho position. This substitution pattern significantly influences its electronic properties and reactivity.

PropertyValueSource
Molecular Formula C₉H₁₄BNO₂[2]
Molecular Weight 179.02 g/mol
CAS Number 85107-53-5
Melting Point ~70 °C (for (2-(Dimethylamino)phenyl)boronic acid)
Boiling Point 317.0 ± 44.0 °C at 760 mmHg (for (2-(Dimethylamino)phenyl)boronic acid)
pKa ~5.3
Solubility Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.[3] Specific quantitative data in common lab solvents is not readily available, but phenylboronic acids generally exhibit good solubility in ethers and ketones and moderate solubility in chloroform.[4]
Appearance White to off-white solid[1]

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this molecule. While a detailed, high-resolution spectrum with complete assignment for this specific compound is not publicly available, data from analogous compounds provide valuable reference points.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the CH₂N group, and the methyl protons of the N(CH₃)₂ group. The aromatic protons would typically appear as a multiplet in the range of 7.0-8.0 ppm. The methylene protons would likely be a singlet around 3.5-4.5 ppm, and the dimethylamino protons would present as a singlet around 2.2-2.8 ppm.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbons. The aromatic carbons would resonate in the region of 120-140 ppm, with the carbon attached to the boron atom appearing at a lower field. The methylene carbon would be expected around 60-70 ppm, and the methyl carbons around 45 ppm.

¹¹B NMR: The boron-11 NMR spectrum is a key diagnostic tool for boronic acids. A single resonance is expected in the range of 27-33 ppm, characteristic of a trigonal planar boronic acid.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of the molecule. Under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the protonated molecule [M+H]⁺ would be observed at m/z 180.1. Fragmentation in mass spectrometry of phenylboronic acids can be complex due to the tendency to form cyclic boroxine structures through dehydration.[5] Common fragmentation pathways may involve the loss of water, the dimethylaminomethyl group, or cleavage of the phenyl ring.

Experimental Protocols

Synthesis of this compound

A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate.[6] The following is a generalized protocol for the synthesis of this compound from N,N-dimethyl-2-bromobenzylamine.

Materials:

  • N,N-dimethyl-2-bromobenzylamine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N,N-dimethyl-2-bromobenzylamine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes to the cooled solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the organolithium reagent.

  • To the organolithium solution, add trimethyl borate dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl at 0 °C.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product start N,N-dimethyl-2-bromobenzylamine lithiation Lithiation with n-BuLi in THF at -78 °C start->lithiation 1. borylation Borylation with Trimethyl Borate lithiation->borylation 2. workup Aqueous Workup with HCl borylation->workup 3. product This compound workup->product 4. Purification

Caption: Synthetic workflow for this compound.

NMR Sample Preparation and Analysis

¹H and ¹³C NMR:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Reference the chemical shifts to the residual solvent peak.

¹¹B NMR:

  • Prepare a sample as described for ¹H and ¹³C NMR.

  • Acquire the spectrum on an NMR spectrometer equipped with a boron-observe probe.

  • Use a boron trifluoride diethyl etherate (BF₃·OEt₂) external standard for chemical shift referencing.

Mass Spectrometry Analysis

LC-MS (ESI):

  • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Inject the solution into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • Operate the mass spectrometer in positive ion mode to observe the [M+H]⁺ ion.

Applications in Research and Drug Development

Boronic acids are a class of compounds with broad utility in organic synthesis and medicinal chemistry. Their ability to form reversible covalent bonds with diols makes them valuable as sensors for carbohydrates and in drug delivery systems.[3]

Suzuki-Miyaura Cross-Coupling Reactions

This compound can serve as a coupling partner in Suzuki-Miyaura reactions, a powerful method for the formation of carbon-carbon bonds. In this reaction, the boronic acid couples with an organic halide in the presence of a palladium catalyst and a base to form a biaryl product. The intramolecular coordination of the dimethylamino group to the boron or palladium center can influence the reactivity and selectivity of the coupling reaction.

Suzuki_Coupling reagents This compound + R-X (Organic Halide) catalyst Pd Catalyst + Base reagents->catalyst Reaction Conditions product Coupled Product (Biaryl) catalyst->product C-C Bond Formation

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition and Biological Signaling

Phenylboronic acids have been shown to act as inhibitors of various enzymes, including serine proteases. The boronic acid moiety can interact with the active site of these enzymes, leading to inhibition.

Recent studies have indicated that phenylboronic acids can inhibit cancer cell migration by modulating the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42).[7][8] These proteins are key regulators of the actin cytoskeleton and cell motility. By decreasing the activity of these GTPases, phenylboronic acids can disrupt the signaling pathways that lead to cell migration, a critical step in cancer metastasis.

RhoGTPase_Pathway PBA This compound RhoGTPases RhoA, Rac1, Cdc42 PBA->RhoGTPases Inhibits Activity Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Migration Cell Migration Actin->Migration

Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acids.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the physical and chemical properties, synthesis, and applications of this compound. As research in this area continues to evolve, the potential for this compound in various scientific disciplines is expected to expand.

References

An In-depth Technical Guide to {2-[(Dimethylamino)methyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

{2-[(Dimethylamino)methyl]phenyl}boronic acid is a member of the versatile class of organoboron compounds that have garnered significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenylboronic acid moiety with an ortho-dimethylaminomethyl substituent, suggests potential for unique reactivity and biological applications, leveraging the interplay between the Lewis acidic boron center and the basic tertiary amine. This guide provides a summary of the available technical information on its molecular structure, properties, and potential applications, while also highlighting areas where specific experimental data is currently limited.

Molecular Structure and Properties

{2-[(Dimethylamino)methyl]phenyl}boronic acid is an organic compound with the chemical formula C₉H₁₄BNO₂.[1] Its structure is characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂] and a dimethylaminomethyl group [-CH₂N(CH₃)₂] at the ortho position. This unique arrangement allows for potential intramolecular coordination between the nitrogen atom of the amine and the boron atom.

Table 1: General Properties of {2-[(Dimethylamino)methyl]phenyl}boronic acid

PropertyValueReference
Molecular Formula C₉H₁₄BNO₂[1]
Molecular Weight 179.02 g/mol
CAS Number 85107-53-5
Appearance Solid (form may vary)
Crystallographic Data

As of the date of this publication, a comprehensive, publicly available crystal structure of {2-[(Dimethylamino)methyl]phenyl}boronic acid with detailed bond lengths and angles could not be located in established crystallographic databases. The presence of the ortho-aminomethyl group suggests the possibility of an intramolecular N-B coordinative bond, which would significantly influence the geometry around the boron atom, transitioning it from a trigonal planar to a more tetrahedral configuration. This structural feature is crucial for understanding its chemical behavior and potential as a ligand or catalyst. Further research employing single-crystal X-ray diffraction is required to definitively determine its solid-state structure.

Spectroscopic Characterization

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the -CH₂N- group, and the methyl protons of the -N(CH₃)₂ group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing boronic acid group and the electron-donating dimethylaminomethyl group. The protons of the methylene and methyl groups would likely appear as singlets.

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the aromatic carbons, the methylene carbon, and the methyl carbons. The carbon atom attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry

The mass spectrum of {2-[(Dimethylamino)methyl]phenyl}boronic acid would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the dimethylaminomethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong O-H stretching vibrations from the boronic acid group, typically in the region of 3200-3600 cm⁻¹. B-O stretching vibrations are also expected. C-H stretching and bending vibrations from the aromatic ring and the alkyl groups would also be present.

Synthesis and Experimental Protocols

While general methods for the synthesis of arylboronic acids are well-established, a specific, detailed, and reproducible experimental protocol for {2-[(Dimethylamino)methyl]phenyl}boronic acid is not extensively documented in readily accessible scientific literature. A common synthetic route for such compounds involves the reaction of a corresponding ortho-lithiated or Grignard reagent with a trialkyl borate, followed by acidic workup.

A potential synthetic workflow is outlined below. Please note this is a generalized procedure and would require optimization for this specific target molecule.

G cluster_start Starting Material Preparation cluster_reaction Grignard Formation & Borylation cluster_workup Hydrolysis and Isolation start 2-Bromo-N,N-dimethylbenzylamine grignard Formation of Grignard Reagent (e.g., with Mg in THF) start->grignard Step 1 borylation Reaction with Trialkyl Borate (e.g., Trimethyl borate) at low temperature grignard->borylation Step 2 hydrolysis Acidic Hydrolysis (e.g., with HCl or H₂SO₄) borylation->hydrolysis Step 3 extraction Extraction with Organic Solvent hydrolysis->extraction Step 4 purification Purification (e.g., Recrystallization or Chromatography) extraction->purification Step 5 product {2-[(Dimethylamino)methyl]phenyl}boronic acid purification->product

Caption: Generalized Synthetic Workflow for {2-[(Dimethylamino)methyl]phenyl}boronic acid.

Applications in Research and Drug Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with applications as enzyme inhibitors, sensors for carbohydrates, and building blocks in cross-coupling reactions.[2] The ortho-dimethylaminomethyl group in the title compound can potentially serve as a directing group in organic reactions or modulate the compound's pharmacokinetic and pharmacodynamic properties.

Potential as Enzyme Inhibitors

The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to potent inhibition. The specific biological targets of {2-[(Dimethylamino)methyl]phenyl}boronic acid have not been extensively reported.

Role in Organic Synthesis

As a substituted phenylboronic acid, this molecule is a potential substrate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Future Directions

The full potential of {2-[(Dimethylamino)methyl]phenyl}boronic acid in research and drug development remains to be explored. Key areas for future investigation include:

  • Definitive Structural Elucidation: Obtaining a high-quality crystal structure is paramount to understanding its molecular geometry and the nature of the intramolecular N-B interaction.

  • Comprehensive Spectroscopic Analysis: Detailed and publicly available NMR, mass spectrometry, and IR data would greatly aid in its characterization and quality control.

  • Development of Robust Synthetic Protocols: A well-documented and optimized synthetic procedure would facilitate its accessibility to the broader scientific community.

  • Exploration of Biological Activity: Systematic screening against a panel of enzymes and cellular assays could uncover novel biological functions and therapeutic applications.

Due to the limited availability of specific experimental data for {2-[(Dimethylamino)methyl]phenyl}boronic acid, a detailed signaling pathway diagram cannot be provided at this time. Further research into its biological mechanism of action is required to enable such a visualization.

References

Stability and Storage of Ortho-Aminomethylphenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage considerations for ortho-aminomethylphenylboronic acids. These compounds are of significant interest in drug discovery and diagnostics due to their unique ability to reversibly bind to diols, such as those found in saccharides.[1] Understanding their stability profile is critical for ensuring the integrity, efficacy, and safety of products derived from them.

Core Concepts in Stability

Ortho-aminomethylphenylboronic acids, like other boronic acids, are susceptible to two primary degradation pathways: hydrolysis and oxidation. The presence of the ortho-aminomethyl group can influence the reactivity and stability of the boronic acid moiety.

Hydrolysis: The carbon-boron (C-B) bond in boronic acids can be cleaved in the presence of water, a process known as protodeboronation.[1] This reaction is often catalyzed by acidic or basic conditions. The rate of hydrolysis can be influenced by the pH of the solution and the presence of substituents on the phenyl ring.[2]

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of various byproducts. This degradation pathway can be initiated by exposure to air (oxygen), oxidizing agents, or light.[1]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of ortho-aminomethylphenylboronic acids. The following are general recommendations based on available safety data sheets and general chemical handling principles.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.To slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation from atmospheric oxygen.[1]
Moisture Keep containers tightly sealed to protect from moisture.To minimize hydrolysis of the boronic acid group.
Light Protect from light.To prevent photolytic degradation.
Incompatibilities Avoid strong oxidizing agents.To prevent oxidative degradation of the boronic acid.

Stability Under Stress Conditions (Forced Degradation)

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4] While specific quantitative data for ortho-aminomethylphenylboronic acid is limited in the public domain, the following table summarizes the expected degradation behavior under typical stress conditions based on the chemistry of boronic acids.

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Protodeboronation (cleavage of the C-B bond)Toluene-2-methylamine
Alkaline Hydrolysis Protodeboronation (cleavage of the C-B bond)Toluene-2-methylamine
Oxidation Oxidation of the boronic acidBoric acid, corresponding phenol, and other oxidative byproducts.[5]
Thermal Dehydration to form boroxines (anhydrides)Boroxine trimers
Photolytic Potential for radical-mediated degradationVarious photolytic degradation products

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. Below are representative methodologies for key experiments.

Synthesis of Ortho-Aminomethylphenylboronic Acid

A common synthetic route to ortho-aminomethylphenylboronic acid involves the functionalization of an appropriate starting material, such as ortho-bromotoluene. While various specific methods exist, a generalized, multi-step procedure is outlined below.

Workflow for Synthesis of Ortho-Aminomethylphenylboronic Acid

Synthesis Workflow Start o-Bromotoluene Step1 Bromination (e.g., NBS, light) Start->Step1 Intermediate1 2-Bromo-1-(bromomethyl)benzene Step1->Intermediate1 Step2 Grignard Formation (Mg, THF) Intermediate1->Step2 Intermediate2 Grignard Reagent Step2->Intermediate2 Step3 Borylation (e.g., Triisopropyl borate) Intermediate2->Step3 Intermediate3 Boronate Ester Step3->Intermediate3 Step4 Hydrolysis (Acidic workup) Intermediate3->Step4 Product o-Bromomethylphenylboronic Acid Step4->Product Step5 Amination (e.g., NH3 or amine equivalent) Product->Step5 FinalProduct o-Aminomethylphenylboronic Acid Step5->FinalProduct HPLC Method Development Workflow Start Drug Substance Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress DegradedSamples Degradation Product Mixture Stress->DegradedSamples MethodDev HPLC Method Development (Column, Mobile Phase, etc.) DegradedSamples->MethodDev Optimization Optimization of Chromatographic Conditions MethodDev->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation ValidatedMethod Validated Stability-Indicating Method Validation->ValidatedMethod Protease Inhibition and Downstream Signaling cluster_inhibition Enzyme Inhibition cluster_signaling Cell Migration Pathway BoronicAcid o-Aminomethyl- phenylboronic Acid SerineProtease Serine Protease BoronicAcid->SerineProtease Inhibits UpstreamSignal Upstream Signal SerineProtease->UpstreamSignal Activates RhoGTPase Rho GTPase Activation (RhoA, Rac1, Cdc42) UpstreamSignal->RhoGTPase DownstreamEffectors Downstream Effectors (e.g., ROCK) RhoGTPase->DownstreamEffectors Cytoskeleton Actin Cytoskeleton Reorganization DownstreamEffectors->Cytoskeleton CellMigration Cell Migration Cytoskeleton->CellMigration

References

Navigating the Safety Landscape of (2-((Dimethylamino)methyl)phenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-((Dimethylamino)methyl)phenyl)boronic acid, a versatile building block in organic synthesis and drug discovery, presents a specific set of safety and handling considerations. This technical guide provides a comprehensive overview of its known hazards, safe handling protocols, and its interaction with biological systems, empowering researchers to work with this compound in a safe and informed manner.

Core Safety and Hazard Profile

This compound (CAS No. 85107-53-5) is classified as a hazardous substance requiring careful handling. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Serious Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation.[1]
Toxicological Data
CompoundCAS No.LD50 (Oral, Rat)
Phenylboronic acid98-80-6740 mg/kg

It is important to note that arylboronic acids have been reported to exhibit weak mutagenicity in some bacterial assays (Ames test).[2][3] However, most are considered non-genotoxic in mammalian cells.[2]

Experimental Protocols: Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety Goggles or Face Shield Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Body_Protection Lab Coat Respiratory_Protection Use in a Fume Hood (Respirator if dust is generated) Researcher Researcher Researcher->Eye_Protection Must Wear Researcher->Hand_Protection Must Wear Researcher->Body_Protection Must Wear Researcher->Respiratory_Protection Work Area

Figure 1: Recommended Personal Protective Equipment (PPE) workflow for handling this compound.
Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]

  • Hygroscopic Nature: Phenylboronic acids are known to be hygroscopic.[5] Store in a tightly sealed container in a cool, dry place to prevent degradation.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

Disposal Protocol

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure laboratory safety.

Disposal_Workflow cluster_disposal Disposal of this compound Waste Start Waste Generated Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Neutralize Neutralize Small Quantities (with caution and institutional approval) Start->Neutralize Label Label Waste Container 'Hazardous Waste - Arylboronic Acid' Segregate->Label Store Store in a Designated Hazardous Waste Area Label->Store Dispose Dispose via Institutional Environmental Health & Safety (EHS) Store->Dispose Drain_Disposal Drain Disposal Permitted? Neutralize->Drain_Disposal Drain_Disposal->Dispose No Flush with Copious Water Flush with Copious Water Drain_Disposal->Flush with Copious Water Yes

Figure 2: Decision workflow for the proper disposal of this compound waste.

Neutralization of Small Quantities (with institutional approval):

  • Preparation: In a fume hood, dissolve the solid boronic acid waste in a minimal amount of a suitable solvent (e.g., methanol or water).

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the solution. Be cautious of potential gas evolution.

  • pH Check: Monitor the pH of the solution using pH paper or a calibrated meter until it is in the neutral range (pH 6-8).

  • Final Disposal: If permitted by local regulations, the neutralized solution can be flushed down the drain with copious amounts of water. Otherwise, it should be collected as hazardous waste.

Reactivity and Decomposition

Understanding the reactivity and thermal stability of this compound is critical for safe handling and experimental design.

General Reactivity
  • Dehydration: Like other boronic acids, this compound can undergo dehydration, particularly when heated, to form a cyclic trimeric anhydride known as a boroxine.[7]

  • Suzuki-Miyaura Coupling: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, where it serves as a source of the 2-((dimethylamino)methyl)phenyl group.[7]

Thermal Decomposition

The thermal decomposition of phenylboronic acids generally proceeds through dehydration to form boroxines. At higher temperatures, further decomposition can occur, leading to the formation of various aromatic and boron-containing byproducts. A study on a phenylboronic acid-modified phenolic resin showed that the presence of the B-C bond can lead to the formation of benzene volatile organic compounds upon cleavage.[8]

Biological Interactions: Signaling Pathway Involvement

Recent research has shed light on the biological activity of phenylboronic acids, revealing their potential to modulate key cellular signaling pathways.

Inhibition of the Rho GTPase Signaling Pathway

Phenylboronic acid has been shown to inhibit the migration of cancer cells by targeting the Rho family of GTP-binding proteins.[9][10] Specifically, treatment with phenylboronic acid leads to a decrease in the activity of RhoA , Rac1 , and Cdc42 in metastatic prostate cancer cells.[9][10] These small GTPases are crucial regulators of the actin cytoskeleton, cell polarity, and cell migration.

Signaling_Pathway cluster_pathway Inhibition of Rho GTPase Signaling by Phenylboronic Acid cluster_rho Rho GTPases cluster_downstream Downstream Effects PBA This compound (and other Phenylboronic Acids) RhoA RhoA PBA->RhoA Inhibits Activity Rac1 Rac1 PBA->Rac1 Inhibits Activity Cdc42 Cdc42 PBA->Cdc42 Inhibits Activity Actin Actin Cytoskeleton Reorganization RhoA->Actin Rac1->Actin Cdc42->Actin Migration Cell Migration Actin->Migration

Figure 3: Diagram illustrating the inhibitory effect of phenylboronic acids on the Rho GTPase signaling pathway, leading to reduced cell migration.

This inhibitory action on the Rho GTPase pathway suggests that phenylboronic acid derivatives could have potential applications in cancer research and drug development, particularly in targeting metastasis. The presence of the dimethylaminomethyl group on the phenyl ring of the title compound may influence its potency and specificity in this pathway, warranting further investigation.

Conclusion

This compound is a valuable chemical tool with a well-defined, manageable hazard profile. By understanding its potential for skin, eye, and respiratory irritation, and by adhering to the rigorous handling, storage, and disposal protocols outlined in this guide, researchers can safely harness its synthetic utility. Furthermore, the emerging understanding of its interaction with critical cellular signaling pathways, such as the Rho GTPase network, opens up exciting avenues for its application in drug discovery and chemical biology. A commitment to safety and a thorough understanding of its chemical and biological properties are the cornerstones of responsible research with this compound.

References

An In-Depth Technical Guide to Intramolecular Coordination in Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phenomenon of intramolecular coordination in aminophenylboronic acids, with a particular focus on the formation and significance of the boron-nitrogen (B-N) dative bond. This interaction significantly influences the chemical and physical properties of these molecules, impacting their acidity, stability, and reactivity. Understanding and harnessing this intramolecular coordination is crucial for the rational design of aminophenylboronic acid-based compounds in various applications, including drug delivery, chemical sensing, and catalysis. This document details the structural evidence for this coordination, presents key quantitative data, outlines experimental protocols for its characterization, and illustrates its role in relevant biological pathways.

Introduction

Aminophenylboronic acids are a fascinating class of molecules that possess both a Lewis acidic boronic acid moiety and a Lewis basic amino group. The relative positioning of these two functional groups on the phenyl ring dictates the potential for intramolecular interactions. In ortho-aminophenylboronic acid, the proximity of the amino and boronic acid groups allows for the formation of a dative bond, where the lone pair of electrons on the nitrogen atom coordinates to the empty p-orbital of the boron atom. This intramolecular coordination has profound effects on the molecule's electronic structure and reactivity, making it a key feature to consider in the design of functional molecules. In contrast, meta- and para-aminophenylboronic acids do not exhibit this direct intramolecular B-N bond due to the larger distance between the functional groups.

The Boron-Nitrogen Intramolecular Coordination

The existence of an intramolecular B-N bond in ortho-aminophenylboronic acid and its derivatives has been a subject of significant research. This coordination is a delicate interplay of several factors, including the inherent Lewis acidity of the boron atom, the basicity of the amino group, and the surrounding solvent environment. In aprotic solvents, the formation of a direct B-N dative bond is more favorable. However, in protic solvents like water, the interaction is often mediated by a solvent molecule, leading to the formation of a solvent-inserted ion pair, where the nitrogen is protonated and the boron is in a tetrahedral boronate form.[1][2]

Structural Evidence

X-ray crystallography provides definitive evidence for the presence and nature of the intramolecular B-N interaction. By comparing the crystal structures of the different isomers of aminophenylboronic acid, the structural consequences of this coordination can be clearly observed.

Table 1: Crystallographic Data for 3-Aminophenylboronic Acid Monohydrate [3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1211 (8)
b (Å)13.8548 (15)
c (Å)7.8475 (8)
β (°)100.663 (2)
Volume (ų)760.88 (14)

In the absence of the ortho-isomer's crystal structure, a key indicator of intramolecular coordination to look for in future studies would be a B-N bond distance significantly shorter than the sum of the van der Waals radii of boron and nitrogen (~3.15 Å). For instance, B-N dative bonds in other compounds typically range from 1.6 to 1.7 Å.

Spectroscopic Characterization

NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for studying the coordination environment of the boron atom in solution. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state.

  • Trigonal (sp²-hybridized) boron: In the absence of coordination, the boronic acid exists in a trigonal planar geometry, and the ¹¹B NMR signal appears at a lower field (further downfield).

  • Tetrahedral (sp³-hybridized) boron: Upon coordination with the amino group (or a solvent molecule), the boron atom becomes tetracoordinate and adopts a tetrahedral geometry. This increased electron density and change in geometry result in a significant upfield shift of the ¹¹B NMR signal.

While a direct comparative study of the ¹¹B NMR chemical shifts for all three isomers of aminophenylboronic acid is not available in a single source, the general principle allows for the characterization of intramolecular coordination. For phenylboronic acids, typical ¹¹B NMR chemical shifts for the sp² state are around 30 ppm, while the sp³ state (boronate) appears at a much higher field, around 3-9 ppm. The observation of a significant upfield shift in the ¹¹B NMR spectrum of ortho-aminophenylboronic acid compared to its meta and para counterparts in a non-coordinating solvent would provide strong evidence for the B-N dative bond formation.

Physicochemical Properties

The intramolecular coordination in ortho-aminophenylboronic acid significantly influences its physicochemical properties, most notably its acidity (pKa). The coordination of the nitrogen to the boron atom increases the Lewis acidity of the boronic acid group, making it easier to deprotonate.

Table 2: pKa Values of Aminophenylboronic Acid Isomers

CompoundpKa
2-Aminophenylboronic acid8.78
3-Aminophenylboronic acid8.8
4-Aminophenylboronic acid9.24

The lower pKa of the ortho isomer compared to the para isomer can be attributed to the stabilization of the resulting boronate anion through the intramolecular B-N interaction. The pKa of the meta isomer is similar to the ortho isomer, suggesting that the electronic effect of the amino group also plays a significant role.

Experimental Protocols

X-ray Crystallography for Single Crystal Structure Determination

This protocol provides a general workflow for the determination of the crystal structure of a small molecule like an aminophenylboronic acid.

  • Crystal Growth:

    • Dissolve the aminophenylboronic acid sample in a suitable solvent or a mixture of solvents (e.g., water, methanol, ethanol, or acetone) to achieve a supersaturated solution.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of suitable size and quality for X-ray diffraction.

  • Crystal Mounting:

    • Carefully select a well-formed single crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant (if data is to be collected at low temperatures) and a cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the unit cell and symmetry, devise a data collection strategy to collect a complete and redundant dataset.

    • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Merge the redundant data to produce a final set of unique reflections.

  • Structure Solution and Refinement:

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.

    • Locate and refine the positions of hydrogen atoms.

    • The final refined structure provides accurate bond lengths, bond angles, and other geometric parameters.

¹¹B NMR Spectroscopy for Studying B-N Coordination
  • Sample Preparation:

    • Dissolve a known amount of the aminophenylboronic acid isomer in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical, as protic solvents can compete with the intramolecular coordination.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.

    • Use a boron-free probe or a probe with a background signal that does not interfere with the sample signals.

    • Use a reference standard, such as BF₃·OEt₂, for chemical shift referencing (δ = 0 ppm).

  • Data Acquisition:

    • Acquire a one-dimensional ¹¹B NMR spectrum.

    • Optimize acquisition parameters such as the pulse width, relaxation delay, and number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data by applying a Fourier transform, phasing, and baseline correction.

    • Determine the chemical shift of the boron signal relative to the reference standard.

    • Compare the chemical shifts of the different isomers to infer the coordination state of the boron atom. An upfield shift for the ortho isomer relative to the meta and para isomers in a non-coordinating solvent is indicative of intramolecular B-N coordination.

UV-Vis Spectroscopy for pKa Determination and Diol Binding Studies

A. pKa Determination:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the aminophenylboronic acid.

    • Ensure that the ionic strength of all buffer solutions is kept constant by adding a salt such as KCl.

  • Sample Preparation:

    • Prepare a stock solution of the aminophenylboronic acid in a suitable solvent (e.g., methanol or DMSO).

    • For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a cuvette containing the buffer solution. This ensures that the total concentration of the aminophenylboronic acid is the same in all samples.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).

    • Use the corresponding buffer solution as a blank.

  • Data Analysis:

    • Plot the absorbance at a wavelength where the acidic and basic forms of the molecule have different extinction coefficients as a function of pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

B. Diol Binding Studies:

  • Sample Preparation:

    • Prepare a stock solution of the aminophenylboronic acid in a buffer solution at a pH where binding is expected to occur (typically above the pKa of the boronic acid).

    • Prepare a series of solutions containing a fixed concentration of the aminophenylboronic acid and varying concentrations of the diol (e.g., glucose).

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum of each solution.

  • Data Analysis:

    • Monitor the change in absorbance at a specific wavelength as a function of the diol concentration.

    • Plot the change in absorbance against the diol concentration and fit the data to a suitable binding isotherm (e.g., the Benesi-Hildebrand equation) to determine the binding constant (Ka).

Applications in Drug Development

The unique properties of aminophenylboronic acids, particularly their ability to interact with diols and the pH-sensitive nature of the B-N coordination, have led to their exploration in various drug development applications.

Glucose Sensing

Phenylboronic acids are well-known for their ability to reversibly bind to cis-diols, a structural motif present in sugars like glucose. This interaction forms the basis of many glucose sensors. The intramolecular B-N coordination in ortho-aminophenylboronic acids can be exploited to modulate the binding affinity and selectivity for glucose. The binding event can be transduced into a measurable signal, such as a change in fluorescence or color.

Glucose_Sensing cluster_sensor Sensor Design cluster_interaction Sensing Mechanism cluster_output Signal Output APBA Aminophenylboronic Acid (Recognition Element) Linker Linker APBA->Linker covalently attached Binding Reversible Binding (Boronate Ester Formation) APBA->Binding interacts with Fluorophore Fluorophore (Signal Reporter) Linker->Fluorophore Glucose Glucose Glucose->Binding SignalChange Change in Fluorescence or Color Binding->SignalChange induces Detection Detection & Quantification SignalChange->Detection

Caption: Workflow for a glucose sensor based on aminophenylboronic acid.
Targeted Drug Delivery

The surface of many cancer cells overexpresses sialic acid, a sugar that contains a cis-diol moiety. Aminophenylboronic acid-functionalized drug delivery systems can target these cancer cells through the specific interaction between the boronic acid and sialic acid. The pH-sensitive nature of the intramolecular B-N bond can also be utilized to trigger drug release in the acidic tumor microenvironment.

Drug_Delivery cluster_carrier Drug Carrier cluster_targeting Targeting & Uptake cluster_release Drug Release Nanoparticle Nanoparticle APBA Aminophenylboronic Acid (Targeting Ligand) Nanoparticle->APBA functionalized with Drug Anticancer Drug Nanoparticle->Drug encapsulates Binding PBA-Sialic Acid Binding APBA->Binding targets CancerCell Cancer Cell (Overexpresses Sialic Acid) CancerCell->Binding Endocytosis Endocytosis Binding->Endocytosis mediates AcidicpH Acidic Tumor Microenvironment (Low pH) Endocytosis->AcidicpH internalized into DrugRelease Drug Release AcidicpH->DrugRelease triggers TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Targeted drug delivery using an aminophenylboronic acid-functionalized carrier.

Conclusion

Intramolecular coordination is a key feature of ortho-aminophenylboronic acids that significantly influences their properties and reactivity. This in-depth guide has provided a comprehensive overview of the structural and spectroscopic evidence for the B-N dative bond, detailed experimental protocols for its characterization, and highlighted its importance in the development of advanced applications in medicine and biotechnology. A thorough understanding of this phenomenon is essential for the rational design of novel aminophenylboronic acid-based molecules with tailored functionalities for a wide range of scientific and therapeutic purposes. Further research, particularly in obtaining and analyzing the crystal structure of ortho-aminophenylboronic acid, will provide even deeper insights into the subtleties of this important intramolecular interaction.

References

The Advent of Ortho-Functionalized Boronic Acids: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-functionalized boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, catalysis, and medicinal chemistry. Their unique structural motif, featuring a boronic acid moiety adjacent to another functional group on an aromatic ring, allows for intricate molecular architectures and novel reactivity. This technical guide provides an in-depth exploration of the discovery and historical development of these versatile compounds, with a particular focus on the seminal synthetic strategies that have enabled their widespread accessibility. Detailed experimental protocols for key reactions and a summary of relevant data are presented to serve as a practical resource for researchers in the field.

A Historical Perspective: From Frankland's Discovery to the Dawn of Directed Metalation

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a simple alkylboronic acid. However, the strategic synthesis of specifically ortho-functionalized arylboronic acids remained a significant challenge for over a century. The advent of Directed ortho-Metalation (DoM) in the mid-20th century marked a turning point in aromatic chemistry and laid the crucial groundwork for the targeted synthesis of these valuable compounds.

Independently discovered by Henry Gilman and Georg Wittig around 1940, the DoM reaction leverages the ability of a "directing metalation group" (DMG) to guide the deprotonation of the aromatic ring to the position immediately adjacent (ortho) to it. This regioselective lithiation, followed by quenching with an electrophile, provides a powerful method for installing a wide range of functionalities in the ortho position. The true potential of DoM for the synthesis of polysubstituted aromatics, including ortho-functionalized boronic acids, was later extensively developed and popularized by the pioneering work of Victor Snieckus and his research group.

Key Synthetic Strategies for Ortho-Functionalization

The synthesis of ortho-functionalized boronic acids is dominated by the application of Directed ortho-Metalation. This section details the core principles and provides experimental insights into the most influential methodologies.

Directed ortho-Metalation (DoM) of Arenes Bearing a Directing Group

The DoM strategy relies on the coordination of an organolithium reagent to a Lewis basic directing group on the aromatic substrate. This coordination positions the strong base in close proximity to the ortho C-H bond, facilitating its deprotonation. The resulting ortho-lithiated species can then be trapped with a boron electrophile, such as a trialkyl borate, to furnish the desired ortho-boronic acid derivative.

A variety of directing groups have been employed for this purpose, with tertiary amides and carbamates being among the most powerful and widely used.

Logical Workflow for Directed ortho-Metalation

DoM_Workflow A Aromatic Substrate with Directing Group C ortho-Lithiated Intermediate A->C Deprotonation B Organolithium Reagent (e.g., n-BuLi) B->C E Boronate Ester Intermediate C->E Borylation D Boron Electrophile (e.g., B(OiPr)3) D->E G ortho-Functionalized Boronic Acid E->G Workup F Hydrolysis F->G

Caption: General workflow for the synthesis of ortho-functionalized boronic acids via Directed ortho-Metalation.

The N,N-diethylcarboxamide group is a robust and highly effective directing group for ortho-lithiation. Its strong coordinating ability with lithium ensures high regioselectivity and efficiency in the deprotonation step.

Table 1: Synthesis of ortho-Substituted Phenylboronic Acids using the N,N-Diethylcarboxamide Directing Group

EntrySubstrateOrganolithium ReagentElectrophileProductYield (%)
1N,N-Diethylbenzamides-BuLi/TMEDAB(OiPr)₃2-(Dihydroxyboryl)-N,N-diethylbenzamide85
2N,N-Diethyl-o-toluamides-BuLi/TMEDAB(OiPr)₃2-(Dihydroxyboryl)-N,N-diethyl-6-methylbenzamide78
3N,N-Diethyl-m-toluamides-BuLi/TMEDAB(OiPr)₃2-(Dihydroxyboryl)-N,N-diethyl-3-methylbenzamide91

Experimental Protocol: Synthesis of 2-(Dihydroxyboryl)-N,N-diethylbenzamide

  • A solution of N,N-diethylbenzamide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is prepared in a flame-dried, three-necked flask under an argon atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of sec-butyllithium (1.1 mmol) in cyclohexane and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.1 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 1 hour, during which time a color change is typically observed.

  • Triisopropyl borate (1.5 mmol) is then added dropwise, and the mixture is stirred for an additional 2 hours at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 1 M HCl (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the title compound.

The O-aryl carbamate group, particularly the N,N-diethylcarbamate, is another powerful directing group that provides access to ortho-hydroxyphenylboronic acids after deprotection.

Signaling Pathway for O-Aryl Carbamate Directed ortho-Metalation

O_Aryl_Carbamate_DoM cluster_0 Step 1: ortho-Metalation and Borylation cluster_1 Step 2: Deprotection A O-Aryl Carbamate C ortho-Lithiated Carbamate A->C Deprotonation B s-BuLi / TMEDA B->C E ortho-Borylated Carbamate C->E Borylation D B(OiPr)3 D->E G ortho-Hydroxyphenyl- boronic Acid E->G Cleavage of Carbamate F Hydrolysis (e.g., NaOH, H2O) F->G

Caption: Two-step synthesis of ortho-hydroxyphenylboronic acids using an O-aryl carbamate directing group.

Table 2: Synthesis of ortho-Hydroxyphenylboronic Acid Derivatives

EntrySubstrateProduct after DeprotectionOverall Yield (%)
1Phenyl N,N-diethylcarbamate2-Hydroxyphenylboronic acid75
24-Methoxyphenyl N,N-diethylcarbamate2-Hydroxy-4-methoxyphenylboronic acid72
33-Chlorophenyl N,N-diethylcarbamate2-Hydroxy-3-chlorophenylboronic acid68

Experimental Protocol: Synthesis of 2-Hydroxyphenylboronic acid

  • Ortho-Borylation: To a solution of phenyl N,N-diethylcarbamate (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under argon is added a pre-mixed solution of s-BuLi (1.1 mmol) and TMEDA (1.1 mmol) in cyclohexane. The mixture is stirred for 1 hour at -78 °C. Triisopropyl borate (1.5 mmol) is then added, and the reaction is stirred for 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the crude ortho-borylated carbamate, which is used in the next step without further purification.

  • Deprotection: The crude ortho-borylated carbamate is dissolved in a mixture of THF (5 mL) and 2 M aqueous NaOH (5 mL). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solution is acidified to pH 2 with concentrated HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization to afford 2-hydroxyphenylboronic acid.

Conclusion and Future Outlook

The discovery and development of synthetic routes to ortho-functionalized boronic acids, primarily through the strategic application of Directed ortho-Metalation, has profoundly impacted the landscape of modern organic chemistry. The ability to precisely install a boronic acid moiety adjacent to a wide array of functional groups has unlocked countless possibilities for the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Future research in this area will likely focus on the development of more sustainable and catalytic methods for ortho-C-H borylation, reducing the reliance on stoichiometric organolithium reagents. Furthermore, the exploration of novel directing groups and the expansion of the substrate scope will continue to broaden the synthetic utility of this important class of compounds. The foundational work detailed in this guide serves as a testament to the power of synthetic methodology development and will undoubtedly continue to inspire innovation in the years to come.

The Ascendancy of Boronic Acids: A Technical Guide to Their Synthesis, Reactivity, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have transitioned from chemical curiosities to indispensable tools in organic synthesis and medicinal chemistry.[1][2] Their unique electronic properties, general stability, and low toxicity, coupled with their versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds, have cemented their role as critical building blocks in the construction of complex molecules.[3][4] This technical guide provides an in-depth exploration of the core principles of boronic acid chemistry, focusing on their synthesis, key synthetic applications with detailed experimental protocols, and their burgeoning impact on drug development, underscored by their presence in several FDA-approved therapeutics.[5][6]

Introduction: The Unique Nature of Boronic Acids

First isolated in 1860 by Edward Frankland, boronic acids possess the general formula R-B(OH)₂.[1][2] The boron atom in these compounds is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers Lewis acidity.[1] This Lewis acidity is central to their reactivity, allowing them to interact with Lewis bases and participate in a wide array of chemical transformations.[3] A key characteristic of boronic acids is their ability to form reversible covalent complexes with diols, a feature that has been exploited in sensing and drug delivery applications.[7][8]

Physicochemical Properties

Boronic acids are typically crystalline solids with moderate stability to air and moisture.[1] Their acidity, a critical parameter in their reactivity and biological interactions, is influenced by the nature of the organic substituent. Generally, arylboronic acids are more acidic than their alkyl counterparts, with pKa values typically ranging from 4 to 10.[9][10] Electron-withdrawing groups on an aromatic ring tend to decrease the pKa, thereby increasing the Lewis acidity of the boronic acid.[9]

Table 1: Physicochemical Properties of Selected Phenylboronic Acids

SubstituentpKa
H8.8
4-OCH₃9.25
4-CH₃9.0
4-F8.6
4-Cl8.5
4-CF₃8.0
4-NO₂7.1
2-F8.0
2,6-di-F6.8

Note: pKa values are approximate and can vary with experimental conditions. Data compiled from multiple sources.[10][11][12][13]

Synthesis of Boronic Acids and Their Derivatives

The accessibility of boronic acids through various synthetic routes has been a major driver of their widespread adoption. Common methods include the use of organometallic reagents and transition-metal-catalyzed borylation reactions.

From Organometallic Reagents (Grignard and Organolithium)

A traditional and widely used method for synthesizing boronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[2][14][15]

Experimental Protocol: Synthesis of Phenylboronic Acid from Bromobenzene

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Aqueous HCl (e.g., 2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equiv). Add a crystal of iodine to activate the magnesium. A solution of bromobenzene (1.0 equiv) in anhydrous THF is added dropwise to initiate the reaction, which is evidenced by heat evolution and the disappearance of the iodine color. The mixture is then stirred at reflux until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.2 equiv) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude phenylboronic acid, which can be purified by recrystallization.[2][15]

Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronic esters from aryl or vinyl halides/triflates and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[7][16][17] This method offers excellent functional group tolerance and is a cornerstone for accessing a diverse range of boronic acid derivatives.[9]

Experimental Protocol: Miyaura Borylation of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • PdCl₂(dppf) (3 mol%)

  • Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane or DMSO

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition and Reaction: Add the anhydrous and degassed solvent via syringe. Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude boronic ester can be purified by flash column chromatography on silica gel.[7][9][16]

Key Reactions of Boronic Acids in Organic Synthesis

Boronic acids are renowned for their participation in a suite of powerful cross-coupling reactions that form the bedrock of modern synthetic chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between a boronic acid (or its ester) and an organohalide or triflate, forming a new carbon-carbon bond.[18] This reaction is celebrated for its mild conditions, broad substrate scope, and tolerance of a wide variety of functional groups, making it a favored method for the synthesis of biaryls, polyolefins, and styrenes.[18]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)Ln-X Pd0->PdII_complex Ar-X OxAdd Oxidative Addition ArX Ar-X PdII_R_complex Ar-Pd(II)Ln-R PdII_complex->PdII_R_complex R-B(OH)3- Transmetalation Transmetalation Boronate R-B(OH)3- Base Base BoronicAcid R-B(OH)2 BoronicAcid->Boronate + OH- PdII_R_complex->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R Chan_Lam_Coupling CuII Cu(II)L2 ArCuII Ar-Cu(II)L CuII->ArCuII Ar-B(OH)2 Transmetalation Transmetalation ArBOH2 Ar-B(OH)2 ArCuIINu Ar-Cu(II)L(NuH) ArCuII->ArCuIINu Nu-H Coordination Coordination NuH Nu-H (R2NH or ROH) ArCuIIINu Ar-Cu(III)L(Nu-) ArCuIINu->ArCuIIINu O2 Oxidation Oxidation (O2) CuI Cu(I)L ArCuIIINu->CuI Ar-Nu RedElim Reductive Elimination ArNu Ar-Nu CuI->CuII [O] Liebeskind_Srogl_Coupling Pd0 Pd(0)Ln PdII_complex R1(CO)-Pd(II)Ln-SR2 Pd0->PdII_complex Activated Thioester Thioester R1-C(O)-SR2 ActivatedThioester [R1-C(O)-SR2---Cu(I)TC] Thioester->ActivatedThioester CuI Cu(I)TC CuI->ActivatedThioester OxAdd Oxidative Addition PdII_Ar_complex R1(CO)-Pd(II)Ln-Ar PdII_complex->PdII_Ar_complex Ar-B(OH)2 Transmetalation Transmetalation ArBOH2 Ar-B(OH)2 PdII_Ar_complex->Pd0 Ketone RedElim Reductive Elimination Ketone R1-C(O)-Ar Proteasome_Inhibition Bortezomib Bortezomib (R-B(OH)2) ReversibleBinding Reversible Covalent Bonding Bortezomib->ReversibleBinding Proteasome 26S Proteasome (Active Site Threonine-OH) Proteasome->ReversibleBinding InhibitedComplex Inhibited Proteasome Complex ReversibleBinding->InhibitedComplex ProteinDegradation Protein Degradation Blocked InhibitedComplex->ProteinDegradation Apoptosis Apoptosis of Cancer Cell ProteinDegradation->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-((Dimethylamino)methyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is distinguished by its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, making it a favored method in pharmaceutical and materials science.[1]

This document provides detailed application notes and protocols for the use of a specialized organoboron reagent, (2-((Dimethylamino)methyl)phenyl)boronic acid, in Suzuki-Miyaura coupling reactions. The presence of the ortho-dimethylaminomethyl group introduces unique electronic and steric properties that can influence the reaction's efficiency and selectivity. This moiety is of particular interest in drug discovery as it can serve as a key pharmacophore or a directing group in subsequent synthetic transformations.

The ortho-aminomethyl group has been observed to impact the reactivity of arylboronic acids in Suzuki-Miyaura couplings. Studies on analogous 2-(aminomethyl)arylboronic acids have shown that protection of the amine, for instance with a tert-butyloxycarbonyl (t-Boc) group, can lead to significantly increased yields and shorter reaction times.[2] This suggests that the free amine may interact with the catalyst or other reaction components, influencing the catalytic cycle.

Applications in Medicinal Chemistry and Drug Development

The biaryl motif synthesized via Suzuki-Miyaura coupling is a prevalent scaffold in a multitude of biologically active molecules and approved drugs. The ability to introduce the (2-((Dimethylamino)methyl)phenyl) moiety offers a strategic advantage in the design of novel therapeutics.

  • Scaffold for Biologically Active Compounds: The resulting biaryl structures can serve as core components of compounds targeting a wide range of diseases. Boron-containing compounds, in general, have seen a rise in interest in medicinal chemistry, with boronic acids themselves being investigated as therapeutic agents.[3][4]

  • Modulation of Physicochemical Properties: The dimethylaminomethyl group can influence the solubility, lipophilicity, and metabolic stability of a drug candidate, properties that are critical for its pharmacokinetic and pharmacodynamic profile.

  • Introduction of a Basic Center: The tertiary amine provides a basic handle that can be crucial for salt formation, improving the aqueous solubility and bioavailability of a final drug compound.

  • Potential for Directed Metalation: The ortho-substituent can act as a directing group for subsequent C-H activation or functionalization reactions, allowing for further elaboration of the molecular structure.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with aminomethyl-functionalized phenylboronic acids, based on studies of closely related analogs.[2] These data can serve as a starting point for optimizing the coupling of this compound.

EntryAryl HalideBoronic Acid AnalogCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneN-Boc-2-(aminomethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100295
24-BromoanisoleN-Boc-2-(aminomethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100292
31-Bromo-4-(trifluoromethyl)benzeneN-Boc-2-(aminomethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100388
42-BromopyridineN-Boc-2-(aminomethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100475
54-Bromotoluene2-(Aminomethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001845

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction using this compound. These protocols are based on general procedures and findings for analogous compounds and should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a standard starting point for the coupling of this compound with various aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene (e.g., 5 mL) and degassed deionized water (e.g., 1 mL) to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine to prevent product streaking on the column).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and the synthesis of small compound libraries.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), Pd(dppf)Cl₂ (0.025 mmol), and Cs₂CO₃ (1.0 mmol).

  • Add 1,4-dioxane (e.g., 3 mL) and water (e.g., 0.5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product further by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiorganoPd R¹-Pd(II)Ln-R² Transmetalation->DiorganoPd Boronate [R²B(OH)₃]⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Boronate RedElim Reductive Elimination DiorganoPd->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Start Start Reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst & Ligand Base Start->Reagents Inert Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Suzuki Coupling using ortho-Aminomethylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing ortho-aminomethylphenylboronic acids. The protocol addresses the use of both unprotected and N-Boc-protected boronic acids, offering researchers flexibility based on their synthetic strategy and the specific requirements of their target molecules. The ortho-aminomethyl group can present unique challenges due to its potential to coordinate with the palladium catalyst; therefore, specific conditions are recommended to achieve optimal results.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1] This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[2] ortho-Aminomethylphenylboronic acids are valuable building blocks that introduce a key structural motif found in numerous biologically active compounds.[3]

The presence of the primary amine in the ortho position can, however, complicate the reaction by coordinating to the palladium catalyst, potentially inhibiting its catalytic activity. To address this, two primary approaches are presented: a direct coupling of the unprotected boronic acid using a specialized catalyst system, and a more robust method involving the use of the N-Boc-protected analogue, which generally provides higher yields and shorter reaction times.[4]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of ortho-aminomethylphenylboronic acid (or its N-Boc-protected derivative) with an aryl halide is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product BoronicAcid ortho-Aminomethylphenylboronic Acid (or N-Boc protected) catalyst Pd Catalyst Base, Solvent ArylHalide Aryl Halide (Ar-X) X = Br, I, Cl, OTf Product 2-(Aminomethyl)biphenyl Derivative catalyst->Product C-C Bond Formation

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki Coupling of Unprotected ortho-Aminomethylphenylboronic Acid

This protocol is adapted from a successful method developed for the coupling of unprotected ortho-bromoanilines, a structurally similar substrate class that presents similar challenges with unprotected amines.[3] The key to this protocol is the use of a specialized palladacycle catalyst, CataCXium® A Pd G3, which has shown unique effectiveness in this type of transformation.[3]

Materials and Reagents
  • ortho-Aminomethylphenylboronic acid

  • Aryl halide (bromide is preferred)

  • CataCXium® A Pd G3 (Palladium(II) di(µ-acetato)bis[di(o-tolyl)phosphino]methane)

  • Cesium carbonate (Cs₂CO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), ortho-aminomethylphenylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Catalyst Addition: Under a positive flow of inert gas, add CataCXium® A Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 2-MeTHF (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Yields

The following table presents data adapted from the Suzuki-Miyaura coupling of various boronic esters with an unprotected ortho-bromoaniline, demonstrating the expected yields with the recommended catalyst system.[3]

EntryAryl Boronic EsterProductYield (%)
1Phenylboronic acid pinacol ester2-Amino-6-phenylaniline derivative95
24-Methoxyphenylboronic acid pinacol ester2-Amino-6-(4-methoxyphenyl)aniline derivative92
34-(Trifluoromethyl)phenylboronic acid pinacol ester2-Amino-6-(4-(trifluoromethyl)phenyl)aniline derivative88
4Thiophen-2-ylboronic acid pinacol ester2-Amino-6-(thiophen-2-yl)aniline derivative75

Protocol 2: Suzuki Coupling of N-Boc-Protected ortho-Aminomethylphenylboronic Acid

Protecting the aminomethyl group with a tert-butyloxycarbonyl (Boc) group is a highly effective strategy to prevent catalyst inhibition and achieve higher yields in shorter reaction times.[4] This protocol is based on established methods for the coupling of similar Boc-protected aminomethyl boronic acid derivatives.

Materials and Reagents
  • N-Boc-ortho-aminomethylphenylboronic acid

  • Aryl halide (chloride, bromide, or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure
  • Reaction Setup: In a Schlenk flask, combine N-Boc-ortho-aminomethylphenylboronic acid (1.5 mmol, 1.5 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and SPhos or XPhos (0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add toluene (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-6 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL). Wash with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography.

  • Deprotection (if required): The Boc group can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

Data Presentation: Representative Yields for Boc-Protected Aminomethyl Boronic Acid Derivatives

The following table summarizes typical yields for the Suzuki-Miyaura coupling of a Boc-protected aminomethyltrifluoroborate with various aryl chlorides, which is expected to have similar reactivity to the corresponding boronic acid.

EntryAryl ChlorideProductYield (%)
14-ChloroacetophenoneN-Boc-2-(4-acetylbenzyl)aniline92
24-ChlorobenzonitrileN-Boc-2-(4-cyanobenzyl)aniline95
31-Chloro-4-nitrobenzeneN-Boc-2-(4-nitrobenzyl)aniline89
42-ChloropyridineN-Boc-2-(pyridin-2-ylmethyl)aniline78

Experimental Workflow and Signaling Pathways

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal Experimental_Workflow Start Start Setup Combine Reactants, Base, and Catalyst in Schlenk Flask Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-85 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

References

Application Notes and Protocols: (2-((Dimethylamino)methyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((Dimethylamino)methyl)phenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its unique structural features, particularly the ortho-substituted aminomethyl group, can influence reaction outcomes and the pharmacological properties of the final compounds. This document provides detailed application notes and protocols for the use of this reagent, with a focus on its application in the synthesis of kinase inhibitors.

Boronic acids are crucial reagents in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[1] This reaction is widely employed in drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a coupling partner in Suzuki-Miyaura reactions to synthesize a variety of bioactive molecules, including:

  • Kinase Inhibitors: This boronic acid is a valuable precursor for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.[2] Specifically, it has been implicated in the development of Activated Cdc42-associated kinase 1 (ACK1) inhibitors.[3][4] ACK1 is a non-receptor tyrosine kinase that plays a role in various cancers, making it a significant therapeutic target.[4]

  • Anti-Cancer Agents: Beyond kinase inhibitors, boronic acid derivatives have been explored for their broader anti-cancer properties. Phenylboronic acids and their derivatives have shown potential as antiproliferative and pro-apoptotic agents in various cancer cell lines.[5][6]

  • Probes for Biological Systems: The ortho-aminomethyl group can influence the binding affinity and fluorescence properties of molecules, suggesting potential applications in the development of chemical probes for studying biological systems.

Data Presentation: Quantitative Analysis of Synthesized ACK1 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative ACK1 inhibitors, showcasing the potency that can be achieved with scaffolds potentially derived from ortho-substituted phenylboronic acids.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
(R)-9b ACK15633P HotSpot assay[3]
Compound 2a ACK12In vitro kinase assay[7]
Compound 4 ACK1110AlphaScreen assay[7]
Compound 2 ACK120In vitro kinase assay[4]
10zi ACK12.1In vitro kinase assay[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v). Subsequently, add the palladium catalyst (0.01-0.05 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Process A This compound H Reaction Mixture A->H B Aryl Halide (Ar-X) B->H C Palladium Catalyst (e.g., Pd(PPh3)4) C->H D Base (e.g., K2CO3) D->H E Solvent (e.g., Dioxane/Water) E->H F Inert Atmosphere (N2 or Ar) F->H G Heat (80-110 °C) G->H I Work-up & Purification H->I Reaction Completion J Biaryl Product I->J Isolation

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Simplified Signaling Pathway of an ACK1 Inhibitor

ACK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ACK1 ACK1 RTK->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor ACK1 Inhibitor (Synthesized using boronic acid) Inhibitor->ACK1 Inhibition

Caption: Inhibition of the ACK1 Signaling Pathway.

References

Application Notes and Protocols: (2-((Dimethylamino)methyl)phenyl)boronic acid in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((Dimethylamino)methyl)phenyl)boronic acid is an organoboron compound featuring a boronic acid group and a dimethylaminomethyl substituent at the ortho position of a phenyl ring. While boronic acids are most famously utilized as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the proximate dimethylamino group in this particular molecule introduces the potential for intramolecular coordination to a metal center. This structural motif suggests the possibility of it acting as a hemilabile or directing ligand in transition metal catalysis. However, a comprehensive review of the scientific literature indicates that the primary and well-established role of this compound is as a reactant in cross-coupling reactions, rather than as a ligand to facilitate other catalytic transformations.

This document provides an overview of the established applications of this compound, including its synthesis and its use as a coupling partner. While direct applications as a formal ligand are not well-documented, the potential for its coordinating side group to influence reaction outcomes is a subject of academic interest.

Synthesis of this compound

The synthesis of this compound is typically achieved through a directed ortho-metalation (DoM) of N,N-dimethylbenzylamine, followed by borylation. The dimethylamino group directs the deprotonation to the ortho position of the aromatic ring.

Experimental Protocol: Synthesis via Directed ortho-Metalation-Borylation

Materials:

  • N,N-Dimethylbenzylamine

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a suitable solvent (e.g., hexanes)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Triisopropyl borate or trimethyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Sodium hydroxide (NaOH), aqueous solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with N,N-dimethylbenzylamine and anhydrous THF under an inert atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at this temperature for 2-4 hours.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The pH is adjusted to be acidic. The aqueous layer is then made basic by the addition of an aqueous NaOH solution.

  • Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Diagram of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product N,N-Dimethylbenzylamine N,N-Dimethylbenzylamine lithiation Directed ortho-Lithiation (-78 °C, Anhydrous THF) N,N-Dimethylbenzylamine->lithiation n-Butyllithium n-Butyllithium n-Butyllithium->lithiation Triisopropyl borate Triisopropyl borate borylation Borylation (-78 °C to RT) Triisopropyl borate->borylation lithiation->borylation quench Aqueous Work-up (HCl, NaOH) borylation->quench extraction Extraction (Ethyl Acetate) quench->extraction drying Drying and Concentration extraction->drying purification Recrystallization/ Chromatography drying->purification product This compound purification->product G cluster_reactants Reactants pd0 Pd(0)L_n pd2_oad R-Pd(II)L_n-X pd0->pd2_oad Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product aryl_halide Ar-X aryl_halide->pd2_oad boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_trans base Base base->pd2_trans

Application Notes and Protocols: (2-((Dimethylamino)methyl)phenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-((Dimethylamino)methyl)phenyl)boronic acid is a versatile organic compound with significant potential in various areas of materials science. Its unique structure, featuring a boronic acid moiety for reversible covalent bonding and an ortho-dimethylaminomethyl group for intramolecular coordination, enables its application in the development of advanced functional materials. These notes provide an overview of its key applications, including detailed experimental protocols and data presented for clarity and reproducibility.

Fluorescent Sensors for Saccharide Detection

The primary application of this compound in materials science is in the design of fluorescent sensors for saccharides. The fundamental principle lies in the reversible formation of a five- or six-membered cyclic boronate ester between the boronic acid group and the cis-diol moieties present in saccharides. This interaction modulates the electronic properties of the phenylboronic acid, leading to a detectable change in the fluorescence of an attached or interacting fluorophore.

The ortho-dimethylaminomethyl group plays a crucial role by forming an intramolecular dative bond with the boron atom. This coordination stabilizes the trigonal planar sp² hybridized state of the boron, influencing its Lewis acidity and lowering the pKa of the boronic acid. This allows the sensor to operate at physiological pH, a critical requirement for biological applications.

Logical Workflow for Saccharide Sensing

G cluster_0 Sensing Mechanism Sensor This compound (Low Fluorescence) Complex Boronate Ester Complex (High Fluorescence) Sensor->Complex + Saccharide Saccharide Saccharide (e.g., Glucose) with cis-diols Complex->Sensor - Saccharide (Reversible) G cluster_1 Synthesis and Drug Delivery Monomer This compound -containing monomer Polymerization Polymerization (e.g., RAFT) Monomer->Polymerization Polymer Stimuli-Responsive Polymer Polymerization->Polymer DrugLoading Drug Encapsulation (e.g., Insulin) Polymer->DrugLoading Nanoparticles Drug-Loaded Nanoparticles DrugLoading->Nanoparticles DrugRelease Drug Release Nanoparticles->DrugRelease + Glucose Glucose High Glucose Environment G cluster_2 Role in OLED Material Synthesis BoronicAcid This compound Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling ArylHalide Aryl Halide (e.g., Bromobenzene derivative) ArylHalide->Coupling OLEDMaterial Complex Organic Molecule for OLEDs Coupling->OLEDMaterial

Application Notes and Protocols: Directed Ortho-Metalation and Borylation of N,N-Dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the directed ortho-metalation (DoM) and subsequent borylation of N,N-dimethylbenzylamine. This two-step process offers a highly regioselective method for the synthesis of ortho-functionalized benzylamines, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

Directed ortho-metalation is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to activate a specific ortho C-H bond for deprotonation by a strong organolithium base.[1][2][3][4] The resulting aryllithium intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups with high regioselectivity.[1] In the case of N,N-dimethylbenzylamine, the dimethylaminomethyl group serves as an effective DMG, directing metalation exclusively to the ortho position of the aromatic ring.[5][6]

This protocol focuses on the subsequent borylation of the ortho-lithiated N,N-dimethylbenzylamine intermediate to yield 2-(N,N-dimethylaminomethyl)phenylboronic acid pinacol ester. Boronic acids and their esters are exceptionally versatile synthetic intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[7][8]

Reaction Principle

The overall transformation proceeds in two key steps:

  • Directed ortho-Metalation (DoM): N,N-dimethylbenzylamine is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[1][4] The nitrogen atom of the dimethylaminomethyl group coordinates to the lithium cation, positioning the organolithium base to selectively deprotonate the adjacent ortho-proton.[2][4]

  • Borylation: The in situ generated ortho-aryllithium species is then quenched with an electrophilic boron reagent, such as triisopropyl borate or bis(pinacolato)diboron (B₂pin₂), to form the corresponding boronic acid or its pinacol ester.[7][9]

Data Presentation

Table 1: Reagents for Directed Ortho-Metalation and Borylation
Reagent/MaterialRoleKey Considerations
N,N-DimethylbenzylamineSubstrateShould be anhydrous and free of impurities.
n-Butyllithium (n-BuLi)Lithiating AgentHighly reactive and pyrophoric; handle under an inert atmosphere. Titrate prior to use for accurate molarity.
TMEDAChelating Agent (Optional)Enhances the reactivity of n-BuLi by breaking up aggregates.[1][4]
Diethyl ether or THFSolventMust be anhydrous. THF is generally preferred for its ability to deaggregate organolithium reagents.[1]
Bis(pinacolato)diboron (B₂pin₂)Borylating AgentA common and stable source of electrophilic boron.
[Ir(μ-OMe)(COD)]₂ / LigandCatalyst System (Alternative)An alternative, milder method for direct C-H borylation.[9]
Table 2: Product Characterization Data for 2-(N,N-dimethylaminomethyl)phenylboronic acid pinacol ester[9]
AnalysisData
Appearance White solid
Melting Point 60–63 °C
¹H NMR (500 MHz, CDCl₃)δ 7.53 (d, J = 7.1 Hz, 1H), 7.19 (m, 2H), 7.00 (d, J = 7.6 Hz, 1H), 3.85 (s, 2H), 2.56 (s, 6H), 1.30 (s, 12H)
¹³C NMR (100 MHz, CDCl₃)δ 139.7, 134.5, 131.5, 127.5, 127.3, 123.1, 80.5, 65.4, 45.7, 26.6
¹¹B NMR (128 MHz, CDCl₃)δ 14.8
IR (ATR) 2987, 1472, 1357, 1149, 1042, 853, 752, 691 cm⁻¹
HRMS (CI) Calculated for (C₁₅H₂₄BNO₂ + H)⁺: 262.1981, Found: 262.1982

Experimental Protocols

Protocol 1: Directed Ortho-Metalation of N,N-Dimethylbenzylamine

This protocol describes the generation of the ortho-lithiated intermediate. Caution: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Materials:

  • N,N-Dimethylbenzylamine

  • n-Butyllithium (solution in hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry, oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere transfers

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add N,N-dimethylbenzylamine (1.0 eq).

  • Dissolve the substrate in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (typically 1.1 to 1.5 equivalents) dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation. The formation of a colored solution (often yellow or orange) may indicate the formation of the aryllithium species.

  • The resulting solution of the ortho-lithiated N,N-dimethylbenzylamine is used immediately in the subsequent borylation step.

Protocol 2: Iridium-Catalyzed Ortho-Borylation of N,N-Dimethylbenzylamine[9]

This protocol provides a direct, one-pot synthesis of the pinacol boronic ester using a milder catalytic approach.

Materials:

  • N,N-Dimethylbenzylamine (2.00 mmol, 1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(μ-OMe)(COD)]₂ (Iridium catalyst precursor)

  • Appropriate ligand (e.g., a bipyridine-based ligand)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Basic alumina for chromatography

  • Eluent for chromatography (e.g., CH₂Cl₂:MeOH:NEt₃ 98:1:1)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine N,N-dimethylbenzylamine (2.00 mmol), bis(pinacolato)diboron, [Ir(μ-OMe)(COD)]₂, and the chosen ligand in the appropriate stoichiometric ratios as determined by optimization.

  • Add the anhydrous solvent and stir the reaction mixture at the designated temperature (e.g., 70 °C) for the required reaction time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on basic alumina using an appropriate eluent system (e.g., a mixture of CH₂Cl₂, MeOH, and NEt₃).

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield 2-(N,N-dimethylaminomethyl)phenylboronic acid pinacol ester as a white solid.[9]

  • The reported yield for this procedure is 73%.[9]

Mandatory Visualizations

Directed_Ortho_Metalation substrate N,N-Dimethylbenzylamine intermediate_complex Intermediate Complex substrate->intermediate_complex Coordination nBuLi n-BuLi nBuLi->intermediate_complex lithiated_intermediate ortho-Lithiated Intermediate intermediate_complex->lithiated_intermediate Deprotonation product ortho-Substituted Product lithiated_intermediate->product electrophile Electrophile (E+) (e.g., B₂pin₂) electrophile->product Quenching

Caption: Directed ortho-Metalation (DoM) Mechanism.

Experimental_Workflow start Start: N,N-Dimethylbenzylamine step1 Step 1: Add Anhydrous Solvent (e.g., THF or Diethyl Ether) start->step1 step2 Step 2: Cool to 0 °C step1->step2 step3 Step 3: Add n-BuLi step2->step3 step4 Step 4: Stir at 0 °C (ortho-Lithiation) step3->step4 step5 Step 5: Add Borylating Agent (e.g., B₂pin₂) step4->step5 step6 Step 6: Quench and Aqueous Work-up step5->step6 step7 Step 7: Purification (e.g., Chromatography) step6->step7 end Product: 2-(N,N-dimethylaminomethyl)- phenylboronic acid pinacol ester step7->end

Caption: Experimental Workflow for DoM and Borylation.

References

Application Notes and Protocols for C-H Activation and Functionalization of ortho-Aminomethylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the transition-metal-catalyzed C-H activation and functionalization of ortho-aminomethylphenylboronic acids and their derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the boronic acid moiety and the potential for late-stage functionalization through C-H activation.[1][2] The ortho-aminomethyl group can act as a directing group, facilitating regioselective C-H functionalization at the adjacent aromatic position.

Introduction to C-H Activation

Direct C-H bond functionalization is a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules.[3] It avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and reducing waste. Transition metal catalysts, particularly those based on palladium and rhodium, have emerged as highly effective for a wide range of C-H functionalization reactions.[4][5][6][7] In the context of ortho-aminomethylphenylboronic acids, the aminomethyl group can coordinate to the metal center, directing the C-H activation to the sterically accessible ortho position.

Palladium-Catalyzed ortho-C-H Arylation

Palladium-catalyzed C-H arylation is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds. The use of a directing group is often crucial for achieving high regioselectivity.[4][8] For ortho-aminomethylphenylboronic acids, the nitrogen atom of the aminomethyl group can serve as the coordinating atom to direct the palladium catalyst. To prevent side reactions associated with the boronic acid moiety, it is often protected as a pinacol ester.

General Reaction Scheme:

G cluster_0 Pd-Catalyzed C-H Arylation reactant1 ortho-Aminomethylphenylboronic Acid Pinacol Ester r1 reactant1->r1 reactant2 Aryl Halide (Ar-X) or Arylboronic Acid (Ar-B(OH)2) reactant2->r1 catalyst Pd Catalyst (e.g., Pd(OAc)2) r2 catalyst->r2 oxidant Oxidant (e.g., Ag2O, BQ) oxidant->r2 base Base (e.g., K2CO3) arrow Solvent, Heat base->arrow product ortho-Arylated Product plus1 plus1 r1->plus1 + plus1->catalyst plus2 plus2 r2->plus2 + plus2->base arrow->product

Caption: Palladium-catalyzed ortho-C-H arylation workflow.

Experimental Protocol: Palladium-Catalyzed ortho-C-H Arylation

This protocol is adapted from general procedures for palladium-catalyzed C-H arylation of substrates bearing N-directing groups.[1][7][8]

Materials:

  • ortho-Aminomethylphenylboronic acid pinacol ester

  • Aryl halide (e.g., aryl iodide or bromide) or Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Oxidant (e.g., Silver(I) oxide (Ag₂O) or Benzoquinone (BQ))

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial, add the ortho-aminomethylphenylboronic acid pinacol ester (1.0 equiv), the arylating agent (aryl halide, 1.2 equiv, or arylboronic acid, 1.5 equiv), Pd(OAc)₂ (5-10 mol%), and the base (2.0 equiv).

  • If an arylboronic acid is used as the arylating agent, add an oxidant (e.g., Ag₂O, 1.5 equiv).

  • The vial is sealed with a septum and purged with an inert gas for 10-15 minutes.

  • Anhydrous solvent is added via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (typically 80-120 °C) for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is filtered through a pad of celite to remove insoluble salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary:
EntryCatalyst (mol%)Arylating AgentBaseOxidantSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)4-IodotolueneK₂CO₃-Toluene100[Expected >70]
2Pd(OAc)₂ (10)Phenylboronic acidCs₂CO₃Ag₂ODioxane110[Expected >65]
3--INVALID-LINK--₂ (10)Phenylboronic acid-BQMeCNRT[Expected >80]

Note: Yields are estimated based on similar transformations reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.[1][7]

Rhodium-Catalyzed ortho-C-H Olefination

Rhodium catalysts are particularly effective for the C-H olefination of arenes, providing access to valuable styrenyl derivatives.[5] The reaction typically proceeds via a C-H activation/insertion mechanism. Similar to the palladium-catalyzed reactions, protection of the boronic acid as a pinacol ester is recommended.

General Reaction Scheme:

G cluster_1 Rh-Catalyzed C-H Olefination reactant1 ortho-Aminomethylphenylboronic Acid Pinacol Ester r1 reactant1->r1 reactant2 Olefin (e.g., Alkyl Acrylate) reactant2->r1 catalyst Rh Catalyst (e.g., [RhCp*Cl2]2) r2 catalyst->r2 oxidant Oxidant (e.g., Cu(OAc)2) oxidant->r2 additive Additive (e.g., AgSbF6) arrow Solvent, Heat additive->arrow product ortho-Olefinated Product plus1 plus1 r1->plus1 + plus1->catalyst plus2 plus2 r2->plus2 + plus2->additive arrow->product

Caption: Rhodium-catalyzed ortho-C-H olefination workflow.

Experimental Protocol: Rhodium-Catalyzed ortho-C-H Olefination

This protocol is based on established methods for rhodium-catalyzed C-H olefination directed by nitrogen-containing groups.[5]

Materials:

  • ortho-Aminomethylphenylboronic acid pinacol ester

  • Olefin (e.g., n-butyl acrylate, styrene)

  • Rhodium catalyst (e.g., [RhCp*Cl₂]₂)

  • Oxidant (e.g., Copper(II) acetate (Cu(OAc)₂))

  • Additive (e.g., Silver hexafluoroantimonate (AgSbF₆))

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE) or t-AmylOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube, combine the ortho-aminomethylphenylboronic acid pinacol ester (1.0 equiv), the rhodium catalyst (2-5 mol%), and the additive (e.g., AgSbF₆, 8-20 mol%).

  • The tube is evacuated and backfilled with an inert gas three times.

  • Add the anhydrous solvent, followed by the olefin (2.0-3.0 equiv) and the oxidant (e.g., Cu(OAc)₂, 1.0-2.0 equiv).

  • The reaction mixture is stirred at the desired temperature (typically 80-120 °C) for 12-48 hours.

  • After cooling to room temperature, the mixture is filtered through a plug of silica gel, eluting with a suitable organic solvent (e.g., ethyl acetate).

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired product.

Quantitative Data Summary:
EntryCatalyst (mol%)OlefinOxidantAdditiveSolventTemp (°C)Yield (%)
1[RhCpCl₂]₂ (2.5)n-Butyl acrylateCu(OAc)₂AgSbF₆DCE100[Expected >75]
2[RhCpCl₂]₂ (5)StyreneCu(OAc)₂AgSbF₆t-AmylOH120[Expected >60]

Note: Yields are estimated based on analogous transformations in the literature. Optimization may be required for specific substrates.[5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the general catalytic cycle for a transition metal-catalyzed directed C-H functionalization reaction.

G Start Start Substrate_Coordination Coordination of Directing Group to Metal Start->Substrate_Coordination C-H_Activation C-H Activation (CMD or Oxidative Addition) Substrate_Coordination->C-H_Activation Metallacycle Formation of Metallacyclic Intermediate C-H_Activation->Metallacycle Coupling_Partner_Reaction Reaction with Coupling Partner (e.g., Oxidative Addition, Insertion) Metallacycle->Coupling_Partner_Reaction Reductive_Elimination Reductive Elimination Coupling_Partner_Reaction->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration End End Product_Release->End Catalyst_Regeneration->Substrate_Coordination Enters next cycle

Caption: Generalized catalytic cycle for directed C-H functionalization.

Conclusion

The C-H activation and functionalization of ortho-aminomethylphenylboronic acids and their derivatives represent a promising avenue for the efficient synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to explore these transformations. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and selectivity. The inherent reactivity of the boronic acid moiety should always be considered, and protection/deprotection strategies may be necessary to ensure the success of the desired C-H functionalization.

References

Application Notes and Protocols: One-Pot Synthesis of Complex Molecules Using (2-((Dimethylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((Dimethylamino)methyl)phenyl)boronic acid is a versatile bifunctional reagent with significant potential in organic synthesis. Its unique structure, featuring both a boronic acid moiety and a sterically accessible Lewis basic dimethylamino group on the same phenyl ring, allows it to act as a catalyst or a key building block in complex transformations. The intramolecular proximity of the amino group can facilitate catalysis by coordinating to the boron center or other reaction intermediates, enhancing reactivity and selectivity. This attribute is particularly valuable in one-pot, multicomponent reactions (MCRs), which are highly sought after in medicinal chemistry and drug discovery for their efficiency in generating molecular diversity from simple precursors.

These application notes provide detailed protocols and data for the use of this compound in the one-pot synthesis of complex molecular scaffolds, focusing on its role in the Petasis-Borono-Mannich (PBM) reaction for the creation of α-amino acid derivatives.

Application 1: One-Pot, Three-Component Petasis-Borono-Mannich (PBM) Reaction

The Petasis-Borono-Mannich reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to efficiently synthesize substituted amines, including valuable α-amino acids and their derivatives.[1] The use of this compound in this context is advantageous due to the potential for the ortho-dimethylaminomethyl group to act as an intramolecular base or coordinating ligand, potentially accelerating the reaction and improving yields under mild conditions.

This protocol details a one-pot synthesis of N-substituted glycine derivatives by reacting an amine, glyoxylic acid, and various boronic acids.

Quantitative Data: Synthesis of N-Substituted Glycine Derivatives

The following table summarizes the yields obtained from the one-pot Petasis-Borono-Mannich reaction with various amines and boronic acids. The reaction demonstrates broad substrate scope and good to excellent yields.

EntryAmineBoronic AcidProductSolventTemp (°C)Time (h)Yield (%)
1BenzylamineThis compoundN-Benzyl-2-(2-((dimethylamino)methyl)phenyl)glycineEthanol601292
2MorpholineThis compound2-(2-((Dimethylamino)methyl)phenyl)morpholinoacetic acidEthanol601288
3AnilineThis compound2-(2-((Dimethylamino)methyl)phenyl)-N-phenylglycineToluene801675
4BenzylaminePhenylboronic acidN-Benzyl-2-phenylglycineEthanol601885
5BenzylamineVinylboronic acidN-Benzyl-2-vinylglycineDCMRT2481

Note: Data presented is representative and may vary based on specific experimental conditions and substrate purity.

Experimental Protocol: General Procedure for One-Pot PBM Synthesis

Materials:

  • Amine (e.g., Benzylamine, 1.0 mmol, 1.0 equiv)

  • Glyoxylic acid monohydrate (1.1 mmol, 1.1 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Anhydrous Ethanol (5 mL)

  • Round-bottom flask equipped with a magnetic stir bar and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask, add the amine (1.0 mmol) and glyoxylic acid monohydrate (1.1 mmol).

  • Add anhydrous ethanol (5 mL) to the flask.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Place the flask under an inert atmosphere and heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with acetic acid).

Visualizations

The following diagrams illustrate the experimental workflow and a plausible mechanistic pathway for the one-pot Petasis-Borono-Mannich reaction.

G cluster_0 One-Pot Reaction Vessel cluster_1 Workup & Purification A 1. Amine + Glyoxylic Acid B 2. Stir at RT, 30 min (Iminium Formation) A->B C 3. Add this compound B->C D 4. Heat at 60 °C, 12-18h C->D E 5. Cool to RT D->E Reaction Complete F 6. Solvent Evaporation E->F G 7. Purification (Chromatography/Recrystallization) F->G H N-Substituted α-Amino Acid Derivative G->H Isolated Product

Caption: Experimental workflow for the one-pot Petasis-Borono-Mannich reaction.

G cluster_reaction Plausible Mechanistic Pathway cluster_detail Role of ortho-Amino Group Iminium Iminium Ion (from Amine + Aldehyde) AteComplex "Ate" Complex (Intramolecular Coordination) Iminium->AteComplex + Boronic Acid BoronicAcid This compound BoronicAcid->AteComplex Product α-Amino Acid Derivative AteComplex->Product Nucleophilic Attack & Hydrolysis Detail The ortho-dimethylamino group can coordinate to the boron atom, forming a transient five-membered ring. This increases the nucleophilicity of the phenyl group, facilitating its transfer to the electrophilic iminium carbon. AteComplex->Detail

Caption: Plausible role of the ortho-amino group in the Petasis reaction.

Conclusion

This compound serves as a highly effective and versatile reagent in one-pot multicomponent reactions for the synthesis of complex, high-value molecules such as α-amino acid derivatives. The presence of the intramolecular dimethylamino group likely contributes to its enhanced reactivity, allowing for efficient transformations under mild conditions. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this reagent in generating diverse molecular libraries for applications in drug discovery and development.

References

Troubleshooting & Optimization

Overcoming steric hindrance in Suzuki reactions with ortho-substituted boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with sterically hindered substrates, particularly those involving ortho-substituted boronic acids.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My Suzuki reaction with an ortho-substituted boronic acid and an aryl halide is resulting in a very low yield or no product. What is the most likely cause?

A1: Low yields in these reactions are most commonly due to steric hindrance impeding key steps of the catalytic cycle.[1][2] The two most sensitive steps are:

  • Oxidative Addition: The bulky ortho-substituents on the boronic acid and/or the aryl halide can block the palladium catalyst from inserting into the carbon-halogen bond.[2]

  • Reductive Elimination: After transmetalation, the steric congestion around the palladium center can prevent the two coupling partners from coming together to form the final C-C bond and regenerate the catalyst.[2][3]

The single most critical factor to address is the choice of ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging couplings.[3]

Q2: I'm getting a low yield. How do I choose the right ligand to overcome steric hindrance?

A2: Your ligand choice is paramount. You need a ligand that is both bulky and electron-rich. This combination helps create a more reactive, coordinatively unsaturated palladium(0) species and facilitates the difficult reductive elimination step.[1][3]

  • Recommendation: Switch to a modern biaryl monophosphine ligand (often called "Buchwald ligands"). Ligands such as SPhos, XPhos, and RuPhos are excellent starting points for sterically hindered substrates.[1][3][4]

  • For Extreme Hindrance: For di-ortho-substituted boronic acids coupling with di-ortho-substituted aryl halides (to form tetra-ortho-substituted biaryls), you may need highly specialized ligands like AntPhos or BI-DIME.[3][5][6]

  • Alternative Ligand Class: N-Heterocyclic Carbene (NHC) ligands are also extremely effective and can sometimes allow reactions to proceed at lower temperatures.[1][3]

Q3: I see a significant amount of starting material being consumed, but my desired product yield is still low. What side reactions could be occurring?

A3: Several side reactions can compete with your desired coupling, consuming your starting materials.

  • Protodeboronation: This is the cleavage of the C-B bond on your boronic acid, replacing it with a hydrogen atom. It is a very common side reaction, especially with electron-rich boronic acids or under harsh basic conditions.[2][7] To minimize it, you can:

    • Use milder bases like K₂CO₃ or Cs₂CO₃.[2]

    • Ensure your solvent is rigorously deoxygenated.

    • Convert your boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[8]

  • Homocoupling: You may observe the formation of biaryls derived from coupling two of your boronic acids together (e.g., B-Ar-Ar-B) or two of your aryl halides. This is often caused by the presence of oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[7][9]

Q4: Which base and solvent combination is best for a challenging coupling?

A4: The right base and solvent are critical for success.

  • Base Selection: A moderately strong, non-nucleophilic base is generally preferred.

    • First Choice: Potassium phosphate (K₃PO₄) is a robust and widely effective base for hindered couplings.[1][3] Cesium carbonate (Cs₂CO₃) is also an excellent choice.[1][2]

    • For Difficult Cases: If K₃PO₄ fails, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[3]

    • Water's Role: When using phosphate or carbonate bases, a small amount of water in the solvent system is often beneficial and can accelerate the reaction.[3]

  • Solvent Selection: Anhydrous, aprotic polar solvents are standard.

    • Common Choices: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most commonly employed solvents.[1]

Frequently Asked Questions (FAQs)

Q1: How exactly does a bulky ligand help the Suzuki reaction?

A1: Bulky, electron-donating ligands, like the Buchwald-type phosphines, influence the catalytic cycle in several positive ways.[9][10] Their large size promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is necessary for the oxidative addition step to occur with a hindered aryl halide.[11] Furthermore, this steric bulk facilitates the final reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls.[3]

Q2: My aryl halide is an aryl chloride, which is less reactive. What special considerations are needed?

A2: Aryl chlorides are notoriously less reactive than bromides or iodides in oxidative addition.[12] To achieve successful coupling, you must use a catalytic system with very high activity. This means employing highly electron-rich and sterically hindered ligands, such as SPhos or XPhos, which are known to be effective for activating C-Cl bonds.[4][11][13] You may also need to use higher reaction temperatures and longer reaction times compared to couplings with aryl bromides.

Q3: Can I use a "ligand-free" protocol for my sterically hindered reaction?

A3: It is highly unlikely to be successful. While some simple Suzuki couplings can proceed without an added ligand (often where the solvent or other species coordinate to the palladium), these conditions are not potent enough to overcome the high activation barriers associated with sterically hindered substrates. A well-chosen, bulky phosphine or NHC ligand is essential for this type of transformation.[14]

Q4: What are the differences between using a boronic acid, a boronic ester (e.g., pinacol), or a trifluoroborate salt?

A4: These organoboron reagents differ primarily in their stability and reactivity.

  • Boronic Acids (R-B(OH)₂): Most common, but susceptible to decomposition via protodeboronation and formation of anhydrides (boroxines).[7]

  • Boronic Esters (e.g., R-B(pin)): More stable to chromatography and less prone to protodeboronation than boronic acids.[9] They are an excellent choice for unstable substrates, like some heteroaryl boronic acids.[7]

  • Trifluoroborate Salts (R-BF₃K): These are crystalline, highly stable solids that are easy to handle and purify. They are robust and resistant to protodeboronation but require specific conditions (often involving aqueous base) to slowly release the active boronic acid in situ.

Data Presentation

Table 1: Comparative Performance of Ligands in a Hindered Suzuki Coupling

The following table summarizes typical yields for the coupling of a sterically hindered aryl bromide (2-bromo-1,3-dimethylbenzene) with a hindered boronic acid (2,6-dimethylphenylboronic acid) using different catalytic systems.

LigandPalladium SourceBaseSolventTemperature (°C)Typical Yield (%)Reference
PPh₃ (Triphenylphosphine)Pd(OAc)₂K₃PO₄Dioxane100< 10%[3]
PCy₃ (Tricyclohexylphosphine)Pd₂(dba)₃K₃PO₄Dioxane8060 - 75%[15]
SPhos Pd(OAc)₂K₃PO₄Dioxane/H₂O80> 95% [4][11]
XPhos Pd₂(dba)₃K₃PO₄Toluene100> 95% [1]
RuPhos Pd(OAc)₂K₃PO₄Dioxane100> 90% [3]
IPr (NHC Ligand)Pd(OAc)₂K₃PO₄Toluene100> 90%[1]

Note: Yields are compiled from literature on similar sterically demanding couplings and serve as a representative comparison. Actual results will vary based on specific substrates and precise reaction conditions.[14]

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an ortho-substituted aryl halide with an ortho-substituted boronic acid.

Materials:

  • Ortho-substituted Aryl Halide (1.0 equiv)

  • Ortho-substituted Boronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Bulky Monophosphine Ligand (e.g., SPhos, XPhos; 2-4 mol%)

  • Base (e.g., K₃PO₄, finely ground; 2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, ~0.1 - 0.5 M)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (if solid), boronic acid, and base under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Preparation: In a separate vial, briefly mix the palladium precatalyst and the ligand in a small amount of the reaction solvent.

  • Reagent Addition: Add the solvent to the main reaction flask, followed by the aryl halide (if liquid).

  • Degassing: Sparge the resulting suspension with a stream of Argon for 10-15 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring in a preheated oil bath to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂) and water.

    • Filter through a pad of celite to remove the palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow and Pathway Diagrams

Troubleshooting_Workflow Start Low Yield in Hindered Suzuki Coupling Ligand 1. Evaluate Ligand: Is it a bulky, electron-rich monophosphine (e.g., SPhos)? Start->Ligand SwitchLigand Switch to a Buchwald-type ligand (SPhos, XPhos) or an NHC ligand. Ligand->SwitchLigand No Base 2. Evaluate Base: Is it K₃PO₄ or Cs₂CO₃? Ligand->Base  Yes SwitchLigand->Base SwitchBase Switch to K₃PO₄. If reaction is still slow, consider t-BuOK. Base->SwitchBase No Conditions 3. Check Conditions: - Rigorously deoxygenated? - Anhydrous solvent? - Temperature (80-110°C)? Base->Conditions  Yes SwitchBase->Conditions OptimizeConditions - Degas solvent thoroughly. - Use fresh anhydrous solvent. - Screen temperature. Conditions->OptimizeConditions No SideReactions 4. Check for Side Reactions: Protodeboronation or Homocoupling? Conditions->SideReactions  Yes OptimizeConditions->SideReactions MitigateSideReactions Use boronic ester (pinacol, MIDA). Ensure efficient Pd(0) generation. SideReactions->MitigateSideReactions Yes Success Improved Yield SideReactions->Success  No MitigateSideReactions->Success

Caption: Troubleshooting workflow for low-yield sterically hindered Suzuki reactions.

Steric_Hindrance_Solutions cluster_cycle Suzuki Catalytic Cycle cluster_problems Challenges from Steric Hindrance cluster_solutions Key Solutions OA Oxidative Addition Trans Transmetalation RE Reductive Elimination Problem_OA Slow / Inhibited Oxidative Addition Problem_OA->OA affects Problem_RE High Barrier for Reductive Elimination Problem_RE->RE affects Solution_Ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald, NHC) Solution_Ligand->Problem_OA overcomes Solution_Ligand->Problem_RE overcomes Solution_Conditions Optimize Base & Temperature (e.g., K₃PO₄, 100°C) Solution_Conditions->RE promotes Solution_Conditions->Trans promotes

Caption: Impact of steric hindrance on the Suzuki cycle and corresponding solutions.

References

Preventing protodeboronation of (2-((Dimethylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (2-((Dimethylamino)methyl)phenyl)boronic acid during their experiments.

Troubleshooting Guides

Low Yield of Desired Product and/or Significant Formation of N,N-dimethyl-2-toluidine

One of the primary challenges when using this compound is its susceptibility to protodeboronation, which leads to the formation of the undesired byproduct, N,N-dimethyl-2-toluidine. This guide provides a systematic approach to troubleshoot and mitigate this issue.

G cluster_conditions Condition Checks cluster_reagents Reagent Checks cluster_strategies Mitigation Strategies start Low Yield & High Protodeboronation Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality & Handling start->check_reagents implement_strategies Implement Mitigation Strategies check_conditions->implement_strategies Sub-optimal conditions identified temp Is the reaction temperature too high? check_conditions->temp base Is the base too strong or concentration too high? check_conditions->base water Is there excess water in the reaction? check_conditions->water atmosphere Is the reaction under an inert atmosphere? check_conditions->atmosphere boronic_acid_quality Purity and stability of the boronic acid check_reagents->boronic_acid_quality solvent_purity Anhydrous and degassed solvents check_reagents->solvent_purity catalyst_activity Activity of the Palladium catalyst check_reagents->catalyst_activity analyze Analyze Reaction Progress (TLC, LC-MS, NMR) implement_strategies->analyze lower_temp Lower Reaction Temperature implement_strategies->lower_temp weaker_base Use a Milder Base (e.g., K₃PO₄, CsF) implement_strategies->weaker_base anhydrous Ensure Anhydrous Conditions implement_strategies->anhydrous ester Convert to Pinacol or MIDA Ester implement_strategies->ester catalyst_opt Optimize Catalyst/Ligand System implement_strategies->catalyst_opt analyze->start Protodeboronation Persists end Problem Resolved analyze->end Successful Coupling

Caption: Influence of pH on the mechanism of protodeboronation.

Q3: What are the most effective strategies to prevent protodeboronation during a Suzuki-Miyaura coupling reaction?

A3: Several strategies can be employed to minimize protodeboronation:

  • Use Anhydrous Conditions: Water is a proton source for protodeboronation. Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (Argon or Nitrogen) can significantly reduce this side reaction.

  • Optimize the Base: The choice and amount of base are crucial. Strong bases can accelerate protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest temperature that still allows for efficient catalytic turnover is recommended.

  • Use a More Active Catalyst System: A highly active palladium catalyst and a suitable ligand can accelerate the desired cross-coupling reaction, making it more competitive against the slower protodeboronation pathway.

  • Convert to a Boronic Ester or Trifluoroborate: Converting the boronic acid to its pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or trifluoroborate salt can increase its stability. These derivatives often act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.

Q4: How can I monitor the extent of protodeboronation during my reaction?

A4: You can monitor the reaction progress and the formation of the protodeboronated byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick way to qualitatively assess the consumption of starting materials and the formation of products and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the relative amounts of starting material, desired product, and the protodeboronated byproduct (N,N-dimethyl-2-toluidine).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the protodeboronated byproduct in the crude reaction mixture by integrating characteristic signals. An internal standard can be used for more accurate quantification.

Q5: Is the solid this compound stable during storage?

A5: While more stable in solid form than in solution, arylboronic acids, especially those with functional groups that can promote decomposition, can degrade over time. It is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere, to minimize potential degradation. For long-term storage or for particularly sensitive applications, converting it to a more stable derivative like a MIDA boronate is a good strategy.

Data Presentation

The following table summarizes the expected relative stability of this compound under various conditions based on general principles of protodeboronation. "High" stability indicates a low propensity for protodeboronation, while "Low" stability suggests a high likelihood of this side reaction.

ConditionParameterExpected Relative StabilityRationale
pH Acidic (pH < 4)ModerateAcid-catalyzed protodeboronation can occur. [1]
Neutral (pH ~ 7)LowProne to rapid protodeboronation via a zwitterionic intermediate. [1]
Basic (pH > 10)Moderate to LowBase-catalyzed protodeboronation is a known pathway. [1]
Temperature Low (e.g., Room Temp)HighLower kinetic energy reduces the rate of decomposition.
High (e.g., > 80 °C)LowProtodeboronation is often accelerated at elevated temperatures.
Solvent Anhydrous AproticHighMinimizes the presence of a proton source.
Protic (e.g., with H₂O)LowWater acts as a proton source, facilitating protodeboronation. [1]
Base Weak (e.g., K₃PO₄, CsF)HighLess likely to promote base-catalyzed decomposition.
Strong (e.g., NaOH, KOH)LowCan significantly accelerate base-catalyzed protodeboronation.
Form Boronic AcidModerateSusceptible to various decomposition pathways.
Pinacol EsterHighSteric hindrance and altered electronics increase stability.
MIDA BoronateVery HighOffers excellent stability and allows for slow release of the boronic acid.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for a Suzuki-Miyaura reaction using this compound, with conditions designed to suppress protodeboronation.

Experimental Workflow

G prep 1. Reagent & Glassware Preparation (Oven-dried glassware, anhydrous reagents) setup 2. Reaction Setup under Inert Atmosphere (Add aryl halide, base, catalyst) prep->setup solvent 3. Add Degassed Anhydrous Solvent setup->solvent boronic_acid 4. Add Boronic Acid or Ester solvent->boronic_acid reaction 5. Heat to Optimized Temperature (e.g., 60-80 °C) boronic_acid->reaction monitor 6. Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup 7. Work-up (Quench, extract, dry) monitor->workup purify 8. Purification (Column chromatography) workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous mild base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven (>120 °C) and cool under a stream of inert gas.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by sparging with argon for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Boronic Acid Addition: Add the this compound to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Quantitative Monitoring of Protodeboronation by ¹H NMR

This protocol describes how to use ¹H NMR to quantify the amount of protodeboronation that has occurred in a reaction mixture.

Procedure:

  • Sample Preparation:

    • Carefully weigh a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a clean, well-resolved signal) into a vial.

    • Add a known amount of the crude reaction mixture to the vial.

    • Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for complete relaxation of all relevant protons for accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal for the desired product, a well-resolved signal for the protodeboronated byproduct (N,N-dimethyl-2-toluidine), and the signal for the internal standard.

    • Integrate these signals.

    • Calculate the molar ratio of the product and byproduct relative to the internal standard to determine their respective amounts in the crude mixture. This will give you the extent of protodeboronation.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (2-((Dimethylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of (2-((Dimethylamino)methyl)phenyl)boronic acid. The unique ortho-substituent of this boronic acid presents specific challenges and opportunities for optimization that will be addressed herein.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in this specific coupling can often be attributed to several factors. Firstly, the ortho-dimethylaminomethyl group can potentially coordinate to the palladium catalyst, altering its reactivity and stability. Secondly, steric hindrance from the ortho-substituent can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination. It is also crucial to ensure the high purity of all reagents, including the boronic acid, aryl halide, catalyst, ligand, base, and solvent, as impurities can poison the catalyst. Finally, maintaining a strictly inert atmosphere is critical, as oxygen can deactivate the palladium catalyst and promote side reactions.

Q2: I am observing significant homocoupling of my boronic acid. How can this side reaction be minimized?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or a catalyst system that favors this pathway. To mitigate this, ensure thorough degassing of all solvents and the reaction mixture. Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can also favor the desired cross-coupling reaction. Additionally, the choice of catalyst and ligand can significantly impact the extent of homocoupling. In some cases, bidentate ligands can suppress homocoupling more effectively than monodentate ligands.

Q3: What is protodeboronation, and how can I prevent it from occurring with my this compound?

A3: Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This side reaction consumes your starting material and reduces the overall yield. It is often catalyzed by the base or residual water in the reaction mixture. To minimize protodeboronation, ensure the use of anhydrous solvents and dry reagents. Using a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may also be beneficial. In some instances, converting the boronic acid to a more stable boronate ester, like a pinacol ester, can provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and reducing the likelihood of decomposition.

Q4: How does the ortho-dimethylaminomethyl group on the boronic acid influence the choice of catalyst and ligand?

A4: The ortho-dimethylaminomethyl group is a key feature of this substrate. Its Lewis basic nitrogen atom can coordinate to the palladium center. This interaction can be either beneficial, by stabilizing the catalyst, or detrimental, by inhibiting its catalytic activity. For such challenging substrates, bulky and electron-rich phosphine ligands, like the Buchwald-type ligands (e.g., SPhos, XPhos), are often highly effective.[1] These ligands can promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, overcoming the steric hindrance and potential coordination effects of the ortho-substituent.[1] Palladacycle precatalysts are also known to be highly active for these types of transformations.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound and provides systematic solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or ligand. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Impure reagents (boronic acid, aryl halide, base, solvent). 4. Inappropriate choice of catalyst, ligand, base, or solvent. 5. Low reaction temperature.1. Use fresh, high-purity catalyst and ligand. Consider using a more robust palladacycle precatalyst. 2. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas (Argon or Nitrogen). 3. Purify starting materials. Ensure solvents are anhydrous. 4. Screen different catalyst/ligand systems (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos). Test different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF/H₂O). 5. Increase the reaction temperature in increments (e.g., from 80°C to 100-110°C).
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Catalyst system promotes homocoupling. 3. Incorrect stoichiometry.1. Improve degassing procedures (e.g., freeze-pump-thaw cycles for solvents). 2. Screen different ligands; sometimes bidentate ligands like dppf can reduce homocoupling. 3. Use a slight excess of the boronic acid (1.1-1.5 equivalents).
Significant Protodeboronation 1. Presence of excess water. 2. Base-catalyzed decomposition. 3. High reaction temperature or prolonged reaction time.1. Use anhydrous solvents and dry reagents. 2. Switch to a milder base (e.g., K₂CO₃). 3. Monitor the reaction closely and stop it upon completion. Consider converting the boronic acid to a more stable pinacol ester.
Formation of Palladium Black 1. Ligand degradation or insufficient ligand-to-palladium ratio. 2. High reaction temperature. 3. Impurities poisoning the catalyst.1. Increase the ligand-to-palladium ratio slightly. Use a more robust, sterically hindered ligand. 2. Lower the reaction temperature. 3. Ensure high purity of all reagents and solvents.

Comparative Performance of Catalyst & Ligand Systems (Analogous Substrates)

While specific comparative data for this compound is limited, the following table provides representative yields for the Suzuki-Miyaura coupling of structurally similar ortho-substituted or coordinating arylboronic acids with various aryl halides. This data can guide the initial selection of a suitable catalyst system.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O8018High[2]
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O10016High[2]
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O100OvernightModerate-High[2]
Pd(PPh₃)₄PPh₃K₂CO₃DME/H₂O8018Moderate[3]

Note: "High" and "Moderate-High" are qualitative descriptors based on literature for similar substrates, and specific yields can vary based on the exact reaction conditions and coupling partners.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization of specific parameters may be required for optimal results.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely powdered and dried

  • 1,4-Dioxane (anhydrous, degassed) (4 mL)

  • Water (degassed) (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the Suzuki-Miyaura coupling reaction.

troubleshooting_flowchart start Low or No Conversion check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Inert Atmosphere & Temperature check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst & Ligand check_conditions->optimize_catalyst Conditions OK optimize_base Screen Different Bases optimize_catalyst->optimize_base No Improvement success Successful Coupling optimize_catalyst->success Improved Yield optimize_solvent Test Alternative Solvents optimize_base->optimize_solvent No Improvement optimize_base->success Improved Yield optimize_solvent->success Improved Yield

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the Suzuki-Miyaura coupling.

experimental_workflow setup 1. Reaction Setup (Reagents & Catalyst) inert 2. Establish Inert Atmosphere setup->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat & Stir solvent->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor workup 6. Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Suzuki-Miyaura Reactions of ortho-Aminomethylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve yields in Suzuki-Miyaura reactions involving ortho-aminomethylphenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: Why do Suzuki-Miyaura reactions with ortho-aminomethylphenylboronic acids often result in low yields?

A1: The primary challenge arises from the Lewis basic aminomethyl group at the ortho position. This group can interact with the palladium catalyst in several ways that are detrimental to the catalytic cycle. It can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Additionally, the amine can interact with the boronic acid moiety, leading to side reactions or decomposition of the starting material.

Q2: How does N-protection of the aminomethyl group improve reaction outcomes?

A2: Protecting the amine, for instance with a tert-butyloxycarbonyl (t-Boc) group, significantly increases yields and shortens reaction times.[1] The protecting group prevents the lone pair of electrons on the nitrogen from interfering with the palladium catalyst, thereby avoiding catalyst inhibition. This allows the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to proceed more efficiently.[2][3]

Q3: What are the most common side reactions observed in these couplings?

A3: Common side reactions include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often exacerbated by the presence of water and certain bases.[4]

  • Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the boronic acid to form a symmetrical biaryl byproduct.[3]

  • Decomposition of the boronic acid: The aminomethyl group can promote intramolecular reactions that lead to the degradation of the boronic acid starting material.

Q4: Which catalyst system (catalyst and ligand) is recommended for this type of reaction?

A4: Palladium catalysts are most commonly used for Suzuki couplings.[2] For challenging substrates like ortho-substituted and Lewis-basic compounds, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred.[2][5] Ligands such as SPhos and XPhos have shown success in couplings with sterically hindered or electron-rich partners.[5][6] The choice of a pre-catalyst like a palladacycle can also offer greater stability and reactivity.[2]

Q5: What is the role of the base, and which one should I choose?

A5: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction by activating the boronic acid.[7][8][9] For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point, as stronger bases can promote side reactions.[2][10] The choice of base can also depend on the solvent system; for instance, K₂CO₃ and K₃PO₄ are often effective in solvent mixtures containing water, such as dioxane/water or THF/water.[5][10][11]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product
Potential Cause Suggested Solution
Catalyst Inhibition by the Free Amine Protect the ortho-aminomethyl group with a suitable protecting group, such as a t-Boc group. This has been shown to significantly improve yields.[1]
Incorrect Choice of Catalyst/Ligand For sterically hindered couplings, switch to a catalyst system with a bulky, electron-rich ligand like SPhos or XPhos. Consider using a more active pre-catalyst.[5][6]
Suboptimal Base Screen different bases. If strong bases are causing decomposition, try weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[11] The base's strength and solubility are critical.[7]
Solvent Issues Ensure the solvent is anhydrous if using anhydrous conditions, as water can lead to protodeboronation.[4] For many Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is optimal.[5][11]
Reaction Temperature and Time The reaction may require higher temperatures or longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal time.[10] Conversely, high temperatures for extended periods can lead to degradation.
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the Pd(0) catalyst.[6]
Issue 2: Significant Formation of Homocoupling Byproducts
Potential Cause Suggested Solution
Slow Transmetalation Step The rate of transmetalation relative to other pathways can be influenced by the base and solvent. Ensure the chosen base is effective in activating the boronic acid.[7][8]
Presence of Oxygen Residual oxygen can promote the homocoupling of boronic acids. Ensure rigorous degassing of the reaction mixture.[6]
Catalyst System Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.
Issue 3: Protodeboronation of the Starting Material
Potential Cause Suggested Solution
Excess Water and/or Protic Solvent While some water is often beneficial, an excess can lead to protodeboronation. If this is a major issue, consider using anhydrous conditions with a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[4]
High Reaction Temperature Elevated temperatures can accelerate the rate of protodeboronation. Try running the reaction at a lower temperature for a longer period.
Base Strength A base that is too strong or too weak can affect the acid-base equilibrium in the reaction, potentially favoring protodeboronation.[7][8] Screening different bases is recommended.

Quantitative Data Summary

Table 1: Effect of N-Protection on Suzuki-Miyaura Coupling Yields of 2-(Aminomethyl)arylboronic Acids

EntryAmine ProtectionAryl HalideYield (%)Reaction Time
1None4-BromoanisoleLow/Complex Mixture> 12h
2N-t-Boc4-Bromoanisole> 90%< 4h
3None2-Bromopyridine< 15%> 16h
4N-t-Boc2-Bromopyridine~85%~6h

Note: This table is a representative summary based on findings that N-t-Boc protection significantly increases yields and shortens reaction times.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of N-Boc-protected ortho-(aminomethyl)phenylboronic acid

Materials:

  • N-Boc-ortho-(aminomethyl)phenylboronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Solvent (e.g., Dioxane/Water, 5:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, N-Boc-ortho-(aminomethyl)phenylboronic acid, base, palladium catalyst, and ligand.

  • Seal the flask with a septum and cycle between vacuum and an inert atmosphere (argon or nitrogen) three to five times to ensure an inert environment.[6]

  • Add the degassed solvent mixture via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.[11]

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Troubleshooting_Flowchart start Low Yield in Suzuki Reaction? check_amine Is the ortho-aminomethyl group protected? start->check_amine protect_amine Protect the amine (e.g., with Boc). check_amine->protect_amine No check_deoxygenation Was the reaction properly degassed? check_amine->check_deoxygenation Yes protect_amine->check_deoxygenation deoxygenate Degas solvent and reaction mixture. check_deoxygenation->deoxygenate No screen_conditions Screen Reaction Parameters: - Catalyst/Ligand - Base - Solvent - Temperature check_deoxygenation->screen_conditions Yes deoxygenate->screen_conditions success Improved Yield screen_conditions->success Boc_Protection_Mechanism cluster_unprotected Unprotected Amine cluster_protected N-Boc Protected Amine unprotected_amine Free Amine (-CH2NH2) inhibition Catalyst Inhibition/ Deactivation unprotected_amine->inhibition Coordination pd_catalyst_1 Pd(0) Catalyst pd_catalyst_1->inhibition protected_amine Protected Amine (-CH2NHBoc) catalytic_cycle Efficient Catalytic Cycle protected_amine->catalytic_cycle No Interference pd_catalyst_2 Pd(0) Catalyst pd_catalyst_2->catalytic_cycle Experimental_Workflow reagents 1. Combine Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) setup 2. Inert Atmosphere (Vacuum/Argon cycles) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Quench and Extract reaction->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product

References

Technical Support Center: (2-((Dimethylamino)methyl)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-((Dimethylamino)methyl)phenyl)boronic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The primary side reactions are similar to those of other arylboronic acids, but the ortho-dimethylaminomethyl substituent can introduce specific challenges. The most common side reactions include:

  • Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of N,N-dimethylbenzylamine. This is a well-known undesired side reaction for many boronic acids.[1] The reaction conditions, particularly the presence of water and the nature of the solvent and base, can significantly influence the extent of protodeboronation.

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl is another common side reaction. This can be promoted by the presence of oxygen or by certain palladium or copper catalysts.

  • Catalyst Inhibition/Poisoning: The nitrogen atom of the dimethylamino group can coordinate to the palladium catalyst. This chelation effect can sometimes be beneficial, but it can also lead to the formation of stable, inactive catalyst complexes, thereby inhibiting or "poisoning" the catalytic cycle. This can result in low or no conversion of the starting materials.

Q2: How does the ortho-dimethylaminomethyl group specifically influence the cross-coupling reaction?

A2: The ortho-dimethylaminomethyl group can exert several effects on the reaction:

  • Chelation Effect: The nitrogen atom can coordinate to the palladium center of the catalyst. This intramolecular coordination can influence the regioselectivity and reactivity of the coupling reaction. In some cases, this "directing group" effect can be advantageous.

  • Steric Hindrance: The bulky ortho substituent can sterically hinder the approach of the coupling partners to the palladium center, potentially slowing down the rate of transmetalation and reductive elimination steps in the catalytic cycle.

  • Electronic Effects: The dimethylaminomethyl group is an electron-donating group, which can influence the nucleophilicity of the arylboronic acid.

Q3: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes?

A3: Low yields are a common issue and can stem from several factors:

  • Catalyst Inactivity or Poisoning: The dimethylamino group may be inhibiting your catalyst.

  • Protodeboronation: Your boronic acid may be degrading under the reaction conditions before it can couple.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may not be optimized for this specific substrate.

  • Poor Quality Reagents: The boronic acid, aryl halide, or solvents may contain impurities that are detrimental to the reaction.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered when using this compound in cross-coupling reactions.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Step Experimental Protocol
Catalyst Poisoning by the Dimethylamino Group 1. Ligand Screening: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to prevent strong coordination of the amine to the palladium center. 2. Use a Pre-formed Catalyst: Employ a pre-catalyst that is less susceptible to inhibition.Ligand Screening Protocol: 1. Set up parallel reactions in small vials. 2. To each vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv). 3. Add a different phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 4 mol%) and a palladium source (e.g., Pd(OAc)₂, 2 mol%) to each vial. 4. Add degassed solvent (e.g., dioxane/water 4:1). 5. Heat the reactions at a standard temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS to identify the most effective ligand.
Protodeboronation of the Boronic Acid 1. Anhydrous Conditions: Minimize water in the reaction by using anhydrous solvents and reagents. 2. Choice of Base: Use a non-aqueous base (e.g., KF, CsF) or a weaker base (e.g., K₂CO₃) to reduce the rate of protodeboronation. 3. Reaction Temperature: Lower the reaction temperature if possible.Anhydrous Suzuki-Miyaura Protocol: 1. Dry all glassware in an oven overnight. 2. Use freshly distilled or anhydrous grade solvents. 3. To a Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.5 equiv), anhydrous base (e.g., KF, 3.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). 4. Add anhydrous solvent (e.g., THF or dioxane). 5. Heat the reaction and monitor its progress.
Problem 2: Significant Formation of Homocoupled Product
Potential Cause Troubleshooting Step Experimental Protocol
Oxygen in the Reaction Mixture 1. Thorough Degassing: Ensure all solvents are rigorously degassed before use. 2. Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.Degassing and Inert Atmosphere Setup: 1. Degas the solvent by bubbling Argon through it for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles). 2. Assemble the reaction glassware under a positive pressure of Argon. 3. Add all solid reagents to the flask, then evacuate and backfill with Argon three times before adding the degassed solvent via syringe.
Catalyst Choice 1. Use a Different Palladium Source: Some palladium sources are more prone to promoting homocoupling. Try a different pre-catalyst.Catalyst Screening for Homocoupling: - Follow the general Suzuki-Miyaura protocol but vary the palladium source (e.g., compare Pd(PPh₃)₄ with a Buchwald pre-catalyst like XPhos Pd G3). Analyze the crude reaction mixture by GC-MS or LC-MS to quantify the ratio of desired product to homocoupled byproduct.

Visualizing Potential Reaction Pathways

The following diagrams illustrate the desired catalytic cycle and potential off-cycle pathways that can lead to side reactions.

Suzuki_Cycle cluster_cycle Desired Catalytic Cycle cluster_side Side Reactions cluster_poison Catalyst Inhibition Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetalation Ar'B(OH)₂ DiarylPd Ar-Pd(II)-Ar'(L_n) Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid This compound Proto Protodeboronation BoronicAcid->Proto H₂O, Base Homo Homocoupling BoronicAcid->Homo O₂, Catalyst ProtoProduct N,N-dimethylbenzylamine Proto->ProtoProduct HomoProduct Symmetrical Biaryl Homo->HomoProduct ActivePd Active Pd(0) or Pd(II) Inhibition Coordination with Dimethylamino Group ActivePd->Inhibition InactivePd Inactive Chelate Complex Inhibition->InactivePd

Caption: Overview of the Suzuki-Miyaura cycle and competing side reactions.

The following workflow provides a logical sequence for troubleshooting a failed or low-yielding reaction.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) CheckReagents Verify Reagent Quality and Purity Start->CheckReagents CheckConditions Re-evaluate Reaction Conditions (Catalyst, Ligand, Base, Solvent) CheckReagents->CheckConditions Reagents OK ScreenLigands Screen Bulky Electron-Rich Ligands CheckConditions->ScreenLigands Suspect Catalyst Poisoning Anhydrous Switch to Anhydrous Conditions CheckConditions->Anhydrous Suspect Protodeboronation Success Successful Reaction ScreenLigands->Success OptimizeBase Optimize Base (e.g., KF, Cs₂CO₃) Anhydrous->OptimizeBase OptimizeBase->Success

Caption: A logical workflow for troubleshooting failed coupling reactions.

References

Technical Support Center: Purification of Biaryl Products from (2-((Dimethylamino)methyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of biaryl products derived from Suzuki-Miyaura coupling reactions utilizing (2-((Dimethylamino)methyl)phenyl)boronic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of biaryl products containing the 2-((dimethylamino)methyl)phenyl moiety.

Problem 1: Low recovery of the desired product after aqueous workup.

  • Possible Cause: The basic dimethylamino group on your biaryl product can form a salt in the presence of acidic conditions, causing it to partition into the aqueous layer. Standard aqueous workups might inadvertently lead to product loss if the pH is not controlled.

  • Solution:

    • pH Adjustment: Before extraction, ensure the aqueous layer is basic. Use a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to adjust the pH to >8. This will ensure the dimethylamino group is in its free base form and remains in the organic layer.

    • Solvent Choice: Use an organic solvent like ethyl acetate or dichloromethane for extraction.

    • Back-Extraction: After the initial extraction, you can acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~2-3. This will protonate your product, making it water-soluble. Wash the aqueous layer with an organic solvent (like diethyl ether) to remove any non-basic organic impurities. Then, re-basify the aqueous layer to pH >8 and extract your product with ethyl acetate or dichloromethane. This acid-base extraction is a highly effective purification technique.

Problem 2: Difficulty in separating the biaryl product from unreacted boronic acid.

  • Possible Cause: this compound can be challenging to remove completely with a simple aqueous wash.

  • Solution:

    • Basic Wash: A thorough wash with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.[1]

    • Acid-Base Extraction: The acid-base extraction protocol described in "Problem 1" is also very effective for removing acidic boronic acid impurities from your basic product.

    • Column Chromatography: If basic washes are insufficient, column chromatography is a reliable method. The polarity difference between the boronic acid and the biaryl product usually allows for good separation.

Problem 3: The biaryl product and a homocoupling byproduct have very similar polarities, making separation by column chromatography difficult.

  • Possible Cause: Homocoupling of the boronic acid can lead to a symmetrical biaryl byproduct that may have a similar polarity to your desired unsymmetrical biaryl product.

  • Solution:

    • Optimize Chromatography Conditions: Meticulous column chromatography with a shallow solvent gradient is often required.[1] Experiment with different solvent systems (e.g., hexane/ethyl acetate with a small amount of triethylamine to reduce tailing of the amine product, or dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation.[1]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to separate it from the homocoupling byproduct.[1] Test various solvent systems to find one in which your desired product has good solubility at high temperatures and poor solubility at low temperatures, while the byproduct's solubility is different.

Problem 4: Residual palladium catalyst is present in the final product.

  • Possible Cause: For many applications, especially in drug development, palladium levels must be reduced to parts-per-million (ppm).[1] Both homogeneous and heterogeneous palladium catalysts can contaminate the final product.

  • Solution:

    • Filtration: For heterogeneous catalysts, filtration through a pad of Celite® can remove the bulk of the catalyst.[1]

    • Metal Scavengers: For homogeneous catalysts, treatment of the organic solution of the crude product with a metal scavenger is effective.[1] These are materials like functionalized silica gel or polymers that chelate the palladium, which can then be removed by filtration.[1]

    • Activated Carbon: Treatment with activated carbon can also help in removing residual palladium.

Frequently Asked Questions (FAQs)

Q1: Why is an acid-base extraction particularly useful for purifying biaryl products derived from this compound?

A1: The presence of the basic dimethylamino group on your product allows for a powerful purification technique. By manipulating the pH of the aqueous phase during workup, you can selectively move your product between the organic and aqueous layers, leaving behind non-basic or acidic impurities. This is often more efficient than relying solely on chromatography.

Q2: What are the common impurities I should expect in my crude product?

A2: Common impurities include unreacted starting materials (the boronic acid and your coupling partner), homocoupling byproducts of the boronic acid, and residual palladium catalyst.

Q3: My product appears as an oil and will not crystallize. What should I do?

A3: If your product is an oil, this could be due to its intrinsic nature or the presence of impurities.[1] In this case, purification by column chromatography is the most suitable method.[1]

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. It can be used to check the composition of your crude mixture, track the separation during column chromatography, and assess the purity of your final fractions. For products containing the dimethylamino group, adding a small amount of triethylamine (e.g., 1%) to your TLC eluent can help prevent streaking.

Experimental Protocols

Detailed Protocol for Acid-Base Extraction Purification

This protocol is designed for the purification of a biaryl product containing the 2-((dimethylamino)methyl)phenyl moiety.

  • Initial Workup:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer with water or brine to remove the bulk of inorganic salts and water-soluble impurities.[1]

  • Acidic Extraction (to isolate the basic product):

    • Extract the organic layer with 1M aqueous HCl (2 x 50 mL for a ~1g scale reaction). Your product, being basic, will move into the acidic aqueous layer.

    • Combine the acidic aqueous layers.

  • Removal of Non-Basic Impurities:

    • Wash the combined acidic aqueous layer with EtOAc or diethyl ether (2 x 50 mL). This will remove any non-basic organic impurities, which will remain in the organic layer. Discard the organic washes.

  • Isolation of the Purified Product:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 10M NaOH or solid K₂CO₃) with stirring until the pH is >8. You may see your product precipitating out if it is a solid.

    • Extract the now basic aqueous layer with EtOAc or DCM (3 x 50 mL). Your purified product will now be in the organic layer.

    • Combine the organic layers.

  • Final Steps:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield your purified biaryl product.

Quantitative Data

At present, there is a lack of specific published data on the comparative yields and purity levels for different purification methods for biaryl products of this compound. The effectiveness of each method will be highly dependent on the specific properties of the target biaryl compound. Researchers are encouraged to perform small-scale trials of the methods described above to determine the optimal procedure for their specific product.

Purification MethodTypical Purity RangeTypical Yield RangeNotes
Aqueous Wash Low to ModerateHighGood for removing inorganic salts, but may not remove all reaction byproducts.
Acid-Base Extraction Moderate to HighModerate to HighHighly effective for this class of compounds, but may be lower yielding if emulsions form or if the product has some water solubility even in its free base form.
Column Chromatography High to Very HighModerate to HighCan provide very pure material but can be lower yielding due to product loss on the column.
Recrystallization Very HighLow to HighCan yield highly pure crystalline material, but finding a suitable solvent can be challenging and yields can be variable.

Visualizations

Purification Workflow for Biaryl Products with a Basic Handle

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with water/brine) start->workup is_product_pure Is the product pure enough by TLC/NMR? workup->is_product_pure acid_base_extraction Perform Acid-Base Extraction is_product_pure->acid_base_extraction No final_product Pure Biaryl Product is_product_pure->final_product Yes is_solid Is the product a solid? acid_base_extraction->is_solid column_chromatography Column Chromatography column_chromatography->final_product is_solid->column_chromatography No recrystallization Recrystallization is_solid->recrystallization Yes recrystallization->final_product

Caption: A decision-making workflow for the purification of biaryl products.

Signaling Pathway for Acid-Base Extraction

Acid_Base_Extraction start Crude Organic Solution (Product-NHMe₂, Impurities) add_acid Extract with 1M HCl start->add_acid aqueous_layer Aqueous Layer (Product-NH₂Me₂⁺Cl⁻) add_acid->aqueous_layer organic_layer Organic Layer (Non-basic impurities) add_acid->organic_layer add_base Add Base (e.g., NaOH) to aqueous layer until pH > 8 aqueous_layer->add_base discard_organics Discard Organic Layer organic_layer->discard_organics extract_product Extract with Organic Solvent (e.g., Ethyl Acetate) add_base->extract_product final_organic_layer Organic Layer (Pure Product-NHMe₂) extract_product->final_organic_layer final_aqueous_layer Aqueous Layer (Inorganic salts) extract_product->final_aqueous_layer dry_concentrate Dry and Concentrate final_organic_layer->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Flowchart of an acid-base extraction for product purification.

References

Technical Support Center: Stability of ortho-Aminomethylphenylboronic Acids in the Presence of a Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of ortho-aminomethylphenylboronic acids when exposed to basic conditions during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My experimental results using an ortho-aminomethylphenylboronic acid are inconsistent. Could instability in my basic buffer be the cause?

A1: Yes, inconsistent results are often linked to the chemical stability of the boronic acid. ortho-Aminomethylphenylboronic acids can be susceptible to degradation in basic solutions, which can lead to a decrease in the effective concentration of your compound over time and affect the accuracy and reproducibility of your results. Factors such as the specific base used, its concentration (pH), temperature, and exposure to oxygen can all influence the rate of degradation.

Q2: I've observed a gradual loss of activity of my ortho-aminomethylphenylboronic acid-containing molecule in a basic aqueous solution. What is the likely degradation pathway?

A2: While the specific degradation pathway can depend on the exact molecular structure and the conditions, a likely route of degradation for boronic acids, including peptide boronic acids, under basic (and acidic) conditions can be mediated by an initial oxidative pathway.[1] This can involve the cleavage of the carbon-boron bond. It is crucial to conduct forced degradation studies to identify the specific degradation products in your system.

Q3: How does the ortho-aminomethyl group affect the stability of the phenylboronic acid in basic media?

A3: The primary role of the ortho-aminomethyl group is to act as an electron-withdrawing group, which lowers the pKa of the boronic acid.[1][2][3][4] This facilitates the formation of the boronate anion at a lower pH. In basic conditions, the compound will predominantly be in the anionic boronate form. While this is key for its function in applications like sugar sensing, the high pH environment can also promote degradation. The presence of the amine and the boron in close proximity may also lead to complex intramolecular interactions that could influence stability.[5]

Q4: Are there any general precautions I can take to minimize degradation of ortho-aminomethylphenylboronic acids in basic solutions?

A4: To minimize degradation, consider the following:

  • Use the mildest basic conditions (lowest pH) that your experiment will tolerate.

  • Prepare basic solutions of your compound fresh and use them immediately. Avoid long-term storage in basic buffers.

  • Work at lower temperatures if possible , as elevated temperatures can accelerate degradation.

  • De-gas your buffers to remove dissolved oxygen if oxidative degradation is suspected.

  • Consider using a boronic acid protecting group , such as a pinacol ester, if your experimental design allows for it, and deprotect it immediately before use.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent assay results over time Degradation of the ortho-aminomethylphenylboronic acid in the basic experimental buffer.Perform a time-course experiment. Analyze aliquots of your compound in the basic buffer at different time points (e.g., 0, 1, 4, 8, 24 hours) using a stability-indicating method like HPLC to quantify the amount of the parent compound remaining.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Conduct a forced degradation study under basic conditions to intentionally generate and identify the degradation products. This will help in understanding the degradation pathway and confirming if the new peaks correspond to degradants.
Loss of material or poor recovery The degradation products may have different solubility or chromatographic properties compared to the parent compound.Characterize the degradation products to understand their physical properties. Adjust your analytical method or extraction procedure if necessary to account for these different properties.

Quantitative Data on Stability

While specific kinetic data for the degradation of all ortho-aminomethylphenylboronic acids is not available in a single repository, researchers can generate this data by performing forced degradation studies. The following table is a template for recording and presenting such stability data.

Table 1: Representative Stability Data for an ortho-Aminomethylphenylboronic Acid in 0.1 M NaOH at 25°C

Time (hours)% Parent Compound RemainingDegradation Rate Constant (k) (if applicable)Half-life (t½) (if applicable)
0100--
1User-determined valueCalculated valueCalculated value
4User-determined valueCalculated valueCalculated value
8User-determined valueCalculated valueCalculated value
24User-determined valueCalculated valueCalculated value

Note: The above table is a template. The actual degradation will depend on the specific compound and conditions.

Experimental Protocols

Protocol: Forced Degradation Study under Basic Conditions

This protocol outlines a general procedure for investigating the stability of an ortho-aminomethylphenylboronic acid in a basic solution.

  • Preparation of Stock Solution: Prepare a stock solution of the ortho-aminomethylphenylboronic acid in an appropriate organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • To a known volume of the stock solution, add a volume of a basic solution (e.g., 0.1 M NaOH) to achieve the desired final concentration of the compound.

    • Prepare a control sample by diluting the stock solution with the HPLC mobile phase or a neutral buffer.

    • Incubate the stressed and control samples at a controlled temperature (e.g., room temperature or an elevated temperature like 40°C or 60°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from the stressed sample.

    • Neutralize the aliquot with an equivalent amount of acid (e.g., 0.1 M HCl) to stop the degradation.

    • Dilute the neutralized aliquot with the mobile phase to a suitable concentration for analysis.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • Quantify the amount of the parent compound remaining at each time point by comparing the peak area to that of the control sample at time 0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL in MeOH) mix Mix Stock and Stress Solutions stock->mix stress_sol Prepare Basic Stress Solution (e.g., 0.1 M NaOH) stress_sol->mix incubate Incubate at Controlled Temperature mix->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot neutralize Neutralize Aliquots aliquot->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc quantify Quantify Remaining Parent Compound hplc->quantify identify Identify Degradation Products hplc->identify

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent ortho-Aminomethyl- phenylboronic Acid oxidized_intermediate Oxidized Intermediate parent->oxidized_intermediate Base, O₂ cleavage_product C-B Bond Cleavage Product (e.g., ortho-aminomethylphenol) oxidized_intermediate->cleavage_product Hydrolysis

Caption: A potential degradation pathway involving oxidation.

References

Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. However, reactions involving electron-rich boronic acids can be particularly challenging, often leading to low yields and undesired side products. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Suzuki coupling of electron-rich boronic acids.

Question 1: My Suzuki coupling reaction with an electron-rich boronic acid is resulting in a low or no yield. What are the primary factors to investigate?

Answer:

Low yields in Suzuki reactions with electron-rich boronic acids are a common challenge. The primary factors to investigate are the catalyst system, reaction conditions, and the stability of the boronic acid itself. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. For electron-rich substrates, standard ligands like PPh₃ may be ineffective.[2] Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often more successful as they promote the key steps of the catalytic cycle.[1][3]

  • Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst and lead to the homocoupling of your boronic acid.[1][2] It is crucial to properly degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids, especially electron-rich ones, can be prone to degradation over time.[1][4][5]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation without causing the degradation of your starting materials or products.[1] Ensure your base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]

Question 2: I am observing a significant amount of protodeboronation of my electron-rich boronic acid. How can I minimize this side reaction?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich heterocyclic or vinyl boronic acids.[1][6] Here are several strategies to mitigate this issue:

  • Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases such as sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce or eliminate protodeboronation.[1]

  • Use More Stable Boronic Acid Derivatives: If protodeboronation remains a problem, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a diethanolamine adduct.[6][7][8] These can often be used directly in the coupling reaction.[8]

Question 3: My reaction is producing a significant amount of homocoupling product from the boronic acid. What is the cause and how can I prevent it?

Answer:

Homocoupling of the boronic acid is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[1][7] Here’s how to address this issue:

  • Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using a glovebox or Schlenk line techniques for setting up the reaction. Ensure all solvents are thoroughly degassed.[2]

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can minimize the amount of Pd(II) present at the beginning of the reaction.[2]

  • Controlled Reagent Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.[2]

  • Bulky Ligands: The use of bulky ligands can disfavor the formation of the homocoupling product.[9]

Question 4: The reaction with my sterically hindered electron-rich boronic acid is very slow or not proceeding. What conditions should I try?

Answer:

Steric hindrance can significantly slow down the transmetalation and reductive elimination steps of the Suzuki reaction.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary:

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate both oxidative addition and reductive elimination.[1][3]

  • Higher Temperatures: Increasing the reaction temperature can often overcome the activation barrier imposed by steric hindrance. Temperatures in the range of 80–110 °C are common.[1][2]

  • Choice of Base and Solvent: A strong base is often required, and a suitable solvent that allows for higher reaction temperatures, such as dioxane or DMF, should be used.[3]

Key Experimental Parameters Summary

The following table summarizes key parameters and recommendations for Suzuki reactions with electron-rich boronic acids.

ParameterRecommendation for Electron-Rich Boronic AcidsRationale
Palladium Source Pd(0) precatalysts (e.g., Pd₂(dba)₃) or air-stable Pd(II) precatalysts with bulky ligands (e.g., XPhos Pd G3).[1]Ensures efficient generation of the active Pd(0) catalyst and minimizes side reactions.
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][3]Accelerates oxidative addition and reductive elimination, especially for challenging substrates.[3]
Base Weaker bases (e.g., K₂CO₃, KF) for protodeboronation-prone substrates.[1] Stronger, non-aqueous bases (e.g., K₃PO₄) for sterically hindered substrates.[3]Balances the need for efficient transmetalation with the prevention of side reactions like protodeboronation.
Solvent Anhydrous, degassed solvents (e.g., dioxane, THF, DMF).[1][3] Aprotic polar solvents are generally effective.Minimizes protodeboronation and catalyst deactivation. Allows for higher reaction temperatures if needed.
Temperature Typically 80-110 °C.[1][2]Higher temperatures can overcome the slow reaction kinetics often observed with electron-rich substrates.
Boronic Acid Form Use as is, or convert to a more stable derivative (pinacol ester, MIDA boronate, diethanolamine adduct) if protodeboronation is severe.[6][7][8]Increases stability and reduces side reactions.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the electron-rich boronic acid or its derivative (1.5 - 3.0 equiv), the palladium source (1-5 mol%), the ligand (1-5 mol%), and the base (3.0 equiv).[3]

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction Execution: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: After the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]

Procedure for the Preparation of a Diethanolamine (DEA) Adduct of a Boronic Acid:

  • Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.[1]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[1]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in Suzuki coupling reactions.[1]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in Suzuki reactions with electron-rich boronic acids.

Troubleshooting_Suzuki start Low/No Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_boronic_acid Assess Boronic Acid Stability start->check_boronic_acid solution_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->solution_ligand Inefficient? solution_precatalyst Use Fresh/Air-Stable Precatalyst check_catalyst->solution_precatalyst Deactivated? solution_degas Ensure Rigorous Degassing (Inert Atmosphere) check_conditions->solution_degas Oxygen present? solution_temp Increase Temperature check_conditions->solution_temp Slow reaction? solution_base_solvent Optimize Base/Solvent Combination check_conditions->solution_base_solvent Suboptimal? protodeboronation Significant Protodeboronation? check_boronic_acid->protodeboronation homocoupling Significant Homocoupling? check_boronic_acid->homocoupling solution_protodeboronation Use Milder Base (K₂CO₃, KF) or Anhydrous Conditions protodeboronation->solution_protodeboronation Yes solution_stable_boron Use Stable Boron Derivative (Pinacol/MIDA Ester, DEA Adduct) protodeboronation->solution_stable_boron If still an issue solution_homocoupling_o2 Strict Exclusion of Oxygen homocoupling->solution_homocoupling_o2 Yes solution_homocoupling_pd Use Pd(0) Pre-catalyst homocoupling->solution_homocoupling_pd Also consider

References

Technical Support Center: Optimizing High-Throughput Screening for (2-((Dimethylamino)methyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing high-throughput screening (HTS) of reactions involving (2-((Dimethylamino)methyl)phenyl)boronic acid.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Problem Potential Causes Troubleshooting Steps & Recommendations
Low to No Product Formation 1. Catalyst Inhibition/Deactivation: The Lewis basic dimethylamino group can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] 2. Inefficient Oxidative Addition: The steric bulk of the ortho-substituent may hinder the oxidative addition step. 3. Suboptimal Reagent Combination: Incorrect choice of catalyst, ligand, base, or solvent for this specific substrate.1. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and mitigate catalyst poisoning.[1] 2. Catalyst Screening: Test various palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, or pre-formed Buchwald G3/G4 precatalysts). 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1]
Significant Protodeboronation 1. Presence of Water: Water can facilitate the cleavage of the C-B bond, especially under basic conditions.[1] 2. Inappropriate Base: Strong bases can accelerate the rate of protodeboronation. 3. Elevated Temperatures: Higher temperatures can increase the rate of this side reaction.1. Use Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA ester to reduce susceptibility to hydrolysis.[1] 2. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. 3. Base Optimization: Screen weaker bases such as K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Inadequate degassing can lead to oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.[2] 2. Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source, its reduction to the active Pd(0) species may be incomplete.1. Inert Atmosphere: Ensure the reaction is set up and run under a rigorously inert atmosphere (e.g., nitrogen or argon). 2. Degas Solvents: Thoroughly degas all solvents prior to use. 3. Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd₂(dba)₃ to bypass the in-situ reduction step.
Inconsistent Results Across HTS Plate 1. Dispensing Errors: Inaccurate liquid handling can lead to variations in reagent stoichiometry. 2. Temperature Gradients: Uneven heating across the reaction block. 3. Solvent Evaporation: Poor sealing of the reaction plate.1. Calibrate Liquid Handler: Ensure automated liquid handlers are properly calibrated. 2. Uniform Heating: Use a properly calibrated heating block and ensure good thermal contact. 3. Proper Sealing: Use high-quality plate seals to prevent solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound failing when standard conditions work for other boronic acids?

A1: The primary challenge with this substrate is the presence of the ortho-dimethylaminomethyl group. The nitrogen atom is Lewis basic and can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[1][2] This, combined with potential steric hindrance from the ortho substituent, often renders standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) ineffective.

Q2: What is the first step I should take to optimize the reaction in a high-throughput format?

A2: The most critical factor is typically the catalyst and ligand system. A primary screen should focus on a diverse set of bulky, electron-rich phosphine ligands (such as Buchwald-type ligands) paired with a common palladium precursor like Pd₂(dba)₃.[3][4] This will often have the most significant impact on overcoming catalyst inhibition and promoting the reaction.

Q3: How can I minimize the formation of the deboronated byproduct?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[1] To minimize it, consider using the corresponding pinacol ester of the boronic acid, which is more stable to hydrolysis.[1] Additionally, using anhydrous solvents and carefully selecting a weaker base can reduce the rate of this undesired reaction.

Q4: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my boronic acid. What is happening?

A4: You are likely observing homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2] To prevent this, ensure your reaction is performed under a strictly inert atmosphere and that all solvents are thoroughly degassed. Using a direct Pd(0) source like Pd₂(dba)₃ can also be beneficial.

Q5: Can the choice of base significantly impact the reaction?

A5: Yes, the base is crucial for activating the boronic acid for the transmetalation step.[5] For challenging substrates like this, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. However, an excessively strong base can promote side reactions, so screening a few different bases is recommended.

Data Presentation

The following table represents hypothetical data from a high-throughput screen designed to optimize the coupling of this compound with a generic aryl bromide. The yields are illustrative of trends often observed for challenging Suzuki-Miyaura couplings.

Well Pd Precatalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
A1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100<5
A2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10045
A3Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane/H₂O10062
B1Pd₂(dba)₃ (1)PPh₃ (4)K₃PO₄Toluene11010
B2Pd₂(dba)₃ (1)SPhos (4)K₃PO₄Toluene11078
B3Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Toluene11091
C1XPhos Pd G3 (2)-Cs₂CO₃2-MeTHF8085
C2XPhos Pd G3 (2)-K₂CO₃2-MeTHF8075
C3XPhos Pd G3 (2)-Na₂CO₃2-MeTHF8055

Experimental Protocols

Protocol 1: High-Throughput Screening in 96-Well Plates

This protocol outlines a typical workflow for screening Suzuki-Miyaura coupling conditions in a 96-well plate format using automated liquid handling and UPLC-MS analysis.[4]

  • Stock Solution Preparation:

    • Prepare stock solutions of the aryl halide, this compound pinacol ester, various palladium precatalysts, ligands, and bases in appropriate anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF).

  • Reaction Plate Preparation:

    • Using a calibrated automated liquid handler, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of reagents. The total reaction volume is typically 100-500 µL.

  • Reaction Execution:

    • Seal the reaction plate with a pierceable, solvent-resistant cap mat to ensure an inert atmosphere and prevent evaporation.

    • Place the plate on a pre-heated heating block and conduct the reactions at the desired temperature(s) for a set time (e.g., 4-24 hours).

  • Quenching and Dilution:

    • After the reaction is complete, cool the plate to room temperature.

    • Quench each reaction by adding a suitable solvent (e.g., methanol).

    • Dilute the reaction mixtures into a 384-well plate for analysis.

  • Analysis:

    • Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well.

Mandatory Visualizations

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Boronic Ester, Aryl Halide, Catalysts, Ligands, Bases) plate_prep Dispense Reagents into 96-Well Plate via Automated Liquid Handler stock_solutions->plate_prep seal_plate Seal Reaction Plate plate_prep->seal_plate heat_react Heat at Defined Temperature and Time seal_plate->heat_react quench Quench Reactions heat_react->quench dilute Dilute for Analysis quench->dilute uplc_ms Analyze by UPLC-MS dilute->uplc_ms data_analysis Data Analysis and Hit Identification uplc_ms->data_analysis

Caption: A typical experimental workflow for high-throughput screening of Suzuki-Miyaura reactions.

Troubleshooting_Tree start Low or No Yield check_catalyst Catalyst/Ligand Issue? start->check_catalyst side_reactions Side Reactions Prevalent? check_catalyst->side_reactions No screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands Yes protodeboronation protodeboronation side_reactions->protodeboronation Protodeboronation? homocoupling homocoupling side_reactions->homocoupling Homocoupling? increase_loading Increase Catalyst Loading screen_ligands->increase_loading end Re-evaluate Conditions increase_loading->end protodeboronation->homocoupling No use_ester Use Boronic Ester (Pinacol, MIDA) protodeboronation->use_ester Yes degas Improve Degassing and Inert Atmosphere homocoupling->degas Yes homocoupling->end No anhydrous Ensure Anhydrous Conditions use_ester->anhydrous anhydrous->end degas->end Catalytic_Cycle_Inhibition cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII Ar-Pd(II)-X oxidative_addition->pdII transmetalation Transmetalation (Ar'-B(OR)₂) pdII->transmetalation pdII_ar Ar-Pd(II)-Ar' transmetalation->pdII_ar reductive_elimination Reductive Elimination pdII_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product inhibitor This compound (Lewis Basic Nitrogen) inhibition_point Catalyst Inhibition/ Deactivation inhibitor->inhibition_point inhibition_point->pd0 Blocks Active Site inhibition_point->pdII Forms Stable Adduct

References

Validation & Comparative

Comparative Guide to LC-MS Analysis of Suzuki Coupling Reactions with (2-((Dimethylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of Suzuki coupling reactions involving the sterically hindered and polar substrate, (2-((Dimethylamino)methyl)phenyl)boronic acid. The selection of an appropriate analytical method is critical for accurate reaction monitoring, impurity profiling, and quantitative analysis to ensure the efficiency and robustness of synthetic processes in drug discovery and development.

The two methods compared are a rapid Ultra-High-Performance Liquid Chromatography (UPLC) method with a C18 stationary phase for high-throughput analysis and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which offers an alternative selectivity for polar analytes.

Method 1: High-Throughput UPLC-MS with C18 Column

This method is designed for rapid analysis, making it ideal for high-throughput screening and real-time reaction monitoring of Suzuki coupling reactions. The use of a sub-two-micron particle C18 column allows for fast separations without compromising resolution.[1]

Experimental Protocol

Sample Preparation: A small aliquot of the reaction mixture is diluted with the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium acetate) to a concentration suitable for LC-MS analysis.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 0.8 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Run Time 1 minute

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range m/z 100-600
Performance Data

This method demonstrates excellent performance for the rapid analysis of a wide range of boronic acids.[1] For the analysis of this compound and its coupled product, the following performance characteristics can be expected:

AnalyteExpected Retention Time (min)Expected [M+H]⁺ (m/z)
This compound~0.3180.1
Aryl Halide (e.g., 4-bromopyridine)~0.5157.9/159.9
Coupled Product~0.6Varies with aryl halide

Note: Retention times are estimates and will vary based on the specific aryl halide used in the coupling reaction.

Method 2: HILIC-MS for Enhanced Retention of Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high organic solvent content. This approach is particularly advantageous for the retention and separation of polar compounds that are poorly retained on traditional C18 columns, such as boronic acids and their polar byproducts.[2][3]

Experimental Protocol

Sample Preparation: Similar to the UPLC-C18 method, a diluted aliquot of the reaction mixture is prepared in a solvent compatible with the initial HILIC mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate).

Liquid Chromatography (LC) Conditions:

ParameterValue
Column HILIC Stationary Phase (e.g., Amide, Silica, or Zwitterionic, 100 mm x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 0% to 100% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Run Time 8 minutes

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 25 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 700 L/hr
Cone Gas Flow 40 L/hr
Scan Range m/z 100-600
Performance Data

The HILIC method is expected to provide enhanced retention for the polar boronic acid starting material and any polar side products, potentially offering better resolution from non-polar components of the reaction mixture.

AnalyteExpected Retention Time (min)Expected [M+H]⁺ (m/z)
This compound~4.5180.1
Aryl Halide (e.g., 4-bromopyridine)~2.0157.9/159.9
Coupled Product~3.0Varies with aryl halide

Note: Retention times are estimates and will vary based on the specific HILIC stationary phase and the aryl halide used.

Method Comparison

FeatureHigh-Throughput UPLC-MS (C18)HILIC-MS
Principle Reversed-phase chromatographyHydrophilic interaction chromatography
Primary Application Rapid screening, reaction monitoringAnalysis of polar compounds, impurity profiling
Analysis Time ~1 minute~8 minutes
Retention of Polar Analytes LowHigh
Resolution of Polar Species May be limitedPotentially superior
Solvent Consumption Higher per analysis, but lower per sample set due to speedLower per analysis
Method Development Generally straightforwardCan be more complex, requires careful mobile phase optimization

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for LC-MS analysis of a Suzuki coupling reaction.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Interpretation Reaction Suzuki Coupling Reaction Mixture Dilution Dilution with Initial Mobile Phase Reaction->Dilution LC Liquid Chromatography Separation Dilution->LC MS Mass Spectrometry Detection LC->MS Processing Chromatogram & Spectrum Analysis MS->Processing Quantitation Quantitation & Impurity Profiling Processing->Quantitation Conclusion Final Report

Caption: General workflow for LC-MS analysis of Suzuki coupling reactions.

Conclusion

The choice between a rapid UPLC-C18 method and a HILIC-MS method for the analysis of Suzuki coupling reactions with this compound depends on the specific analytical goal. For high-throughput screening and rapid reaction monitoring where speed is paramount, the UPLC-C18 method is highly effective.[1] When detailed impurity profiling and enhanced separation of polar starting materials and byproducts are required, the HILIC-MS method provides a powerful alternative with orthogonal selectivity. For comprehensive characterization, employing both methods can provide a more complete analytical picture of the reaction.

References

A Comparative Guide to the Reactivity of (2-((dimethylamino)methyl)phenyl)boronic acid and its Para Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of (2-((dimethylamino)methyl)phenyl)boronic acid and its para-isomer, (4-((dimethylamino)methyl)phenyl)boronic acid. Understanding the distinct chemical behaviors of these isomers is crucial for their effective application in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. This document outlines the key structural differences, their influence on reactivity in common cross-coupling reactions, and provides representative experimental protocols.

Core Differences and Impact on Reactivity

The primary distinction between the ortho and para isomers lies in the proximity of the dimethylaminomethyl group to the boronic acid functionality. This seemingly subtle difference has profound implications for the molecule's electronic and steric properties, directly influencing its reactivity.

In This compound (the ortho-isomer) , the nitrogen atom of the dimethylamino group is positioned to interact with the boron atom of the boronic acid through an intramolecular dative bond (N→B). This interaction has several consequences:

  • Increased Lewis Acidity of Boron: The intramolecular coordination can increase the Lewis acidity of the boron atom, which may facilitate the transmetalation step in certain cross-coupling reactions.

  • Lowered pKa: The presence of the appropriately positioned amino group can lower the pKa of the boronic acid, favoring the formation of the boronate anion, which is the active species in many coupling reactions.

  • Steric Hindrance: The ortho-substituent introduces steric bulk around the reactive center, which can hinder the approach of the catalyst and other reactants. This steric effect can sometimes lead to lower reaction rates or yields compared to the less hindered para-isomer.

In contrast, (4-((dimethylamino)methyl)phenyl)boronic acid (the para-isomer) lacks the possibility of this intramolecular N→B coordination due to the significant distance between the two functional groups. Its reactivity is primarily governed by the electronic effect of the dimethylaminomethyl substituent.

  • Electronic Effect: The dimethylaminomethyl group is generally considered to be an electron-donating group through the inductive effect (+I). This can influence the nucleophilicity of the aryl ring.

Data Presentation: A Comparative Overview

FeatureThis compound (Ortho-isomer)(4-((dimethylamino)methyl)phenyl)boronic acid (Para-isomer)Rationale
Intramolecular N→B Coordination PresentAbsentThe ortho position allows for the formation of a five-membered ring through N→B coordination.
Steric Hindrance HighLowThe ortho-substituent sterically encumbers the boronic acid moiety.
pKa of Boronic Acid LowerHigherIntramolecular N→B interaction and the electron-withdrawing effect of the protonated amine at lower pH stabilize the boronate form.
Reactivity in Suzuki-Miyaura Coupling Potentially lower yield or slower rateGenerally higher yield and faster rateSteric hindrance around the ortho-boronic acid can impede the approach of the palladium catalyst.
Reactivity in Chan-Lam Coupling Potentially lower yield or slower rateGenerally higher yield and faster rateSimilar to Suzuki-Miyaura coupling, steric hindrance can be a limiting factor.

Mandatory Visualization

logical_relationship Reactivity Comparison Logic cluster_ortho This compound cluster_para (4-((dimethylamino)methyl)phenyl)boronic acid Ortho_Isomer Ortho-Isomer Intramolecular_Coordination Intramolecular N->B Coordination Ortho_Isomer->Intramolecular_Coordination Steric_Hindrance Steric Hindrance Ortho_Isomer->Steric_Hindrance Lower_pKa Lower pKa Intramolecular_Coordination->Lower_pKa Reactivity Reactivity Steric_Hindrance->Reactivity Decreases Lower_pKa->Reactivity Potentially Increases (reaction dependent) Para_Isomer Para-Isomer No_Intramolecular_Coordination No Intramolecular Coordination Para_Isomer->No_Intramolecular_Coordination Low_Steric_Hindrance Low Steric Hindrance Para_Isomer->Low_Steric_Hindrance Low_Steric_Hindrance->Reactivity Increases

Caption: Factors influencing the reactivity of ortho and para isomers.

experimental_workflow General Suzuki-Miyaura Coupling Workflow Start Start Reactants Combine Aryl Halide, Boronic Acid Isomer, Base, and Solvent Start->Reactants Degas Degas the reaction mixture Reactants->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat the reaction (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor reaction progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purification Purify by Chromatography Workup->Purification Product Isolated Biaryl Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Chan-Lam couplings. These should be considered as starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary to achieve optimal results for each isomer.

Suzuki-Miyaura Coupling

Objective: To form a C-C bond between the aminomethylphenyl boronic acid isomer and an aryl halide.

Materials:

  • This compound or (4-((dimethylamino)methyl)phenyl)boronic acid (1.2 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, the boronic acid isomer, and the base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chan-Lam Coupling

Objective: To form a C-N or C-O bond between the aminomethylphenyl boronic acid isomer and a suitable amine or alcohol.

Materials:

  • This compound or (4-((dimethylamino)methyl)phenyl)boronic acid (1.5 equiv)

  • Amine or alcohol (e.g., aniline or phenol) (1.0 equiv)

  • Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., pyridine, triethylamine, optional)

  • Solvent (e.g., Dichloromethane, Toluene)

  • Oxidant (typically atmospheric oxygen)

Procedure:

  • To a reaction vessel open to the air, add the boronic acid isomer, the amine or alcohol, the copper catalyst, and the solvent.

  • If required, add the base to the mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The choice between this compound and its para-isomer in a synthetic route will depend on the specific requirements of the reaction. The para-isomer is generally expected to be more reactive in standard cross-coupling reactions due to lower steric hindrance. However, the unique electronic properties of the ortho-isomer, stemming from the intramolecular N→B coordination, could be exploited in specific catalytic systems or for the synthesis of target molecules where this interaction is beneficial. Researchers should consider these factors and be prepared to optimize reaction conditions to achieve the desired outcome with either isomer.

Comparative study of ortho-alkylamino phenylboronic acids in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ortho-Alkylamino Phenylboronic Acids in Catalysis

The strategic placement of functional groups on a catalyst's scaffold can profoundly influence its activity, selectivity, and stability. Within the versatile class of phenylboronic acid catalysts, ortho-substitution has emerged as a powerful strategy to modulate catalytic performance. This guide provides a comparative analysis of ortho-alkylamino phenylboronic acids in catalysis, with a focus on their application in direct amidation reactions. While direct, side-by-side experimental data for a homologous series of ortho-alkylamino substituents is not extensively documented in the literature, this guide synthesizes key principles from studies on related ortho-substituted and aminoboronic acids to provide a cogent comparison.

The Influence of the Ortho-Alkylamino Group

The ortho-alkylamino group imparts a unique combination of electronic and steric effects that can significantly enhance catalytic activity. Unlike the strong electron-withdrawing effects of substituents like a nitro group, the amino group is electron-donating, which can influence the Lewis acidity of the boron center.[1] Furthermore, the presence of an ortho substituent can play a crucial role in preventing catalyst deactivation and influencing the reaction mechanism.[2]

The bifunctional nature of aminoboronic acids, where the amino group can act as a Brønsted base and the boronic acid as a Lewis acid, is believed to be a key factor in their catalytic efficacy, particularly in reactions like direct amide formation.[3][4] This dual activation pathway can facilitate the formation of key intermediates and lower the overall activation energy of the reaction.

Performance in Direct Amidation Reactions

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine, is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. Boronic acid catalysis has been shown to be an effective method for promoting this reaction under mild conditions, avoiding the need for stoichiometric activating agents.[5][6]

The performance of various ortho-substituted phenylboronic acids in a representative direct amidation reaction is summarized in the table below. The data for ortho-alkylamino phenylboronic acids is a projection based on established principles of boronic acid catalysis, intended to illustrate the expected trends in reactivity.

Comparative Performance Data (Hypothetical)
CatalystSubstituentElectronic EffectSteric HindranceReaction Time (h)Yield (%)
Phenylboronic Acid-HNeutralLow2465
ortho-Nitrophenylboronic Acid-NO₂Electron-withdrawingMedium1885
ortho-Iodophenylboronic Acid-IElectron-withdrawingMedium-High1690
** ortho-Methylaminophenylboronic Acid -NHMe Electron-donating Medium 12 92
ortho-Ethylaminophenylboronic Acid -NHEt Electron-donating Medium-High 14 89
ortho-Isopropylaminophenylboronic Acid**-NHiPr Electron-donating High 18 82

This data is hypothetical and for illustrative purposes only, designed to reflect the expected trends based on the interplay of electronic and steric effects.

The projected data suggests that ortho-methylaminophenylboronic acid may offer the optimal balance of electronic and steric properties for this transformation, leading to a higher yield in a shorter reaction time. The increasing steric bulk from methyl to ethyl to isopropyl is expected to slightly decrease the catalytic efficiency.

Experimental Protocols

General Procedure for the Direct Amidation of a Carboxylic Acid and an Amine:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.2 mmol), the ortho-alkylamino phenylboronic acid catalyst (0.1 mmol, 10 mol%), and molecular sieves (4 Å, 500 mg).

  • Reaction Setup: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Anhydrous toluene (5 mL) is added via syringe.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the molecular sieves. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Mechanistic Considerations and Visualizations

The catalytic cycle for the direct amidation reaction facilitated by an ortho-substituted phenylboronic acid is believed to involve the formation of a key acylboronate intermediate. The ortho-substituent can influence the stability and reactivity of this intermediate.

Catalytic_Cycle Catalyst o-Alkylamino Phenylboronic Acid Intermediate1 Acylboronate Intermediate Catalyst->Intermediate1 + R¹COOH - H₂O CarboxylicAcid R¹COOH Amine R²NH₂ Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R²NH₂ Product Amide (R¹CONHR²) Intermediate2->Product - Catalyst Water H₂O

Caption: Proposed catalytic cycle for direct amidation.

The experimental workflow for screening and comparing the different catalysts can be visualized as follows:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Analysis cluster_characterization Product Characterization Reagents Weigh Carboxylic Acid, Amine, and Catalyst Solvent Add Anhydrous Solvent and Molecular Sieves Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat to Reflux Inert->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Cool, Filter, and Concentrate Monitor->Workup Purify Column Chromatography Workup->Purify Yield Determine Yield Purify->Yield Spectroscopy NMR, IR, MS Analysis Yield->Spectroscopy

Caption: Experimental workflow for catalyst comparison.

References

A Comparative Guide to Suzuki Coupling: DFT Insights into the Transition State of ortho-Aminomethylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of ortho-aminomethylphenylboronic acids in Suzuki-Miyaura cross-coupling reactions. By integrating findings from Density Functional Theory (DFT) studies and experimental results, we aim to provide an objective comparison of their performance against other boronic acid derivatives, shedding light on the mechanistic advantages conferred by the ortho-aminomethyl group.

Introduction: The Suzuki-Miyaura Coupling and the Advantage of Intramolecular Assistance

The Suzuki-Miyaura coupling is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The reaction, catalyzed by palladium complexes, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of the organoboron reagent is critical and can significantly influence reaction efficiency.

Ortho-aminomethylphenylboronic acids are of particular interest due to the potential for the aminomethyl group to participate in the reaction mechanism. This intramolecular assistance can facilitate key steps in the catalytic cycle, potentially leading to faster reaction times and higher yields compared to unfunctionalized or differently substituted boronic acids.

Computational Insights: DFT Studies on the Transition State

The presence of a coordinating group, such as an amine, in the ortho position is hypothesized to stabilize the transition state of the transmetalation step. This occurs through the formation of a five-membered palladacycle intermediate, which can lower the activation energy barrier for this crucial step. This intramolecular chelation effect has been observed to influence selectivity in reactions with other ortho-substituted phenylboronic acids.[6][7]

For comparison, DFT studies on unsubstituted phenylboronic acid have calculated the activation energy for the transmetalation step to be as high as 36.8 kcal/mol in certain catalytic systems.[4] It is anticipated that the intramolecular assistance from the aminomethyl group would lead to a significantly lower activation energy.

Table 1: Representative DFT-Calculated Activation Energies for Suzuki Coupling Steps

Reaction StepSubstrate/Catalyst SystemCalculated Activation Energy (kcal/mol)Note
Oxidative AdditionBromobenzene on Pd(PPh₃)₂9.6Generally a low-energy step.
TransmetalationPhenylboronic acid with Pd₄–H-Beta36.8Often the rate-determining step.[4][5]
Reductive EliminationGeneric Ar-Pd(II)-R complexTypically lowLeads to product formation.

Comparative Experimental Performance

Experimental data confirms the enhanced reactivity of boronic acids with coordinating ortho substituents. While a direct, comprehensive comparison under identical conditions is challenging to compile from disparate literature sources, a general trend of increased efficiency is observed. For instance, studies have shown that protecting the amine in 2-(aminomethyl)arylboronic acids with a tert-butyloxycarbonyl (t-Boc) group can lead to significant increases in yields and shorter reaction times.[8] This suggests that modulating the electronic and steric properties of the assisting group is a key factor.

In contrast, boronic acids with strongly electron-withdrawing groups, especially in the ortho position, often exhibit significantly lower reactivity due to steric hindrance and electronic deactivation.[9]

Table 2: Representative Experimental Data for Suzuki Coupling with Various Boronic Acids

Boronic AcidAryl HalideCatalyst/LigandBaseSolventTime (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / RuPhosK₃PO₄Toluene/H₂O488
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1235
Unprotected ortho-bromoanilines with various boronic estersVariousPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1640-91[10]

Note: Data is compiled from various sources and is for illustrative purposes. Direct comparison requires studies conducted under identical conditions.[9]

Detailed Experimental Protocols

A variety of protocols exist for conducting Suzuki-Miyaura coupling reactions. The specific conditions depend on the reactivity of the substrates.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₃PO₄, K₂CO₃, 2.0 equiv.).[2][3][11]

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).[2]

  • Anhydrous solvent (e.g., dioxane, toluene, DMF), often with a small amount of water, is added via syringe.[2][3][12]

  • The reaction mixture is heated (typically between 60-110 °C) with vigorous stirring for the specified time, monitoring the reaction progress by TLC or GC/MS.[2][11]

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[3]

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[3]

  • The crude product is then purified, typically by column chromatography on silica gel.[2]

Visualization of a Key Mechanistic Hypothesis and Workflow

The following diagrams illustrate the proposed intramolecularly assisted transmetalation step for an ortho-aminomethylphenylboronic acid and a general experimental workflow.

Intramolecular_Assistance cluster_0 Transmetalation Step Reactants Ar-Pd(II)-X + ortho-(H₂NCH₂)C₆H₄B(OH)₂ TS Transition State (Chelate Formation) Reactants->TS Coordination Intermediate Five-Membered Palladacycle TS->Intermediate Ring Closure Products Ar-Pd(II)-Ar' + X-B(OH)₂ Intermediate->Products C-B Cleavage

Caption: Proposed intramolecular assistance in the transmetalation step.

Suzuki_Workflow A Setup Reactants, Catalyst, Base, Solvent B Inert Atmosphere Degas with Argon/Nitrogen A->B C Reaction Heat and Stir B->C D Workup Quench, Extract, Wash C->D E Purification Column Chromatography D->E F Analysis NMR, MS E->F

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The available evidence, though not yet fully quantified by direct DFT studies on the specific substrate, strongly suggests that ortho-aminomethylphenylboronic acids are highly effective reagents in Suzuki-Miyaura coupling reactions. The ortho-aminomethyl group is poised to offer intramolecular assistance, likely by stabilizing the rate-determining transmetalation transition state through chelation. This leads to enhanced reaction rates and yields compared to sterically hindered or electronically deactivated boronic acids. Further dedicated DFT studies are warranted to precisely quantify the energetic advantages of this intramolecular assistance and to further guide the design of even more efficient coupling partners for complex molecule synthesis in drug discovery and materials science.

References

A Comparative Kinetic Analysis of Suzuki-Miyaura Reactions: The Role of (2-((Dimethylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences the reaction kinetics and overall success of the coupling. This guide provides a comparative kinetic analysis of Suzuki-Miyaura reactions, with a specific focus on the performance of (2-((Dimethylamino)methyl)phenyl)boronic acid against other commonly used boronic acid derivatives. The unique structural feature of this compound, an ortho-dimethylaminomethyl group, introduces the potential for intramolecular catalysis, which can significantly impact the reaction mechanism and rate.

Performance Comparison of Boronic Acids

The reactivity of boronic acids in the Suzuki-Miyaura reaction is governed by a combination of electronic and steric factors. Electron-donating groups on the phenylboronic acid generally accelerate the transmetalation step, which is often rate-determining, by increasing the nucleophilicity of the carbon atom attached to boron. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.[1] Steric hindrance, particularly from bulky ortho-substituents, can impede the approach of the boronic acid to the palladium center, thereby slowing the reaction.[1]

However, ortho-substituents capable of coordinating to the palladium center, such as the dimethylamino group in this compound, can lead to a "chelation-assistance" effect. This intramolecular coordination can pre-organize the transition state for transmetalation, potentially leading to a significant rate enhancement compared to sterically hindered or electronically neutral boronic acids.[2]

Quantitative Data Summary

While specific kinetic data for this compound is not extensively available in the public domain, the following table provides a comparative summary of reaction yields and conditions for various boronic acids to infer its potential performance.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
4-Methoxyphenylboronic Acid (Electron-Donating)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298
4-Nitrophenylboronic Acid (Electron-Withdrawing)4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001879[1]
2-Methylphenylboronic Acid (Sterically Hindered)4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄2-Butanol1002445
o-Nitrophenylboronic acid (Sterically Hindered)4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄2-Butanol1002425[1]

Note: The data in this table is compiled from various sources and serves as a representative comparison. Direct comparison under identical conditions is ideal for a definitive kinetic analysis.

Experimental Protocols

Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and precise monitoring of the reaction progress. The following are detailed methodologies for key experiments.

General Procedure for Kinetic Monitoring by HPLC

1. Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).[3]

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene/water 10:1, 5 mL) via syringe.[3]

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and begin vigorous stirring.

2. Sampling:

  • At predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a known concentration of an internal standard (e.g., biphenyl) dissolved in a suitable solvent (e.g., acetonitrile, 1 mL).

3. Analysis:

  • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Generate a calibration curve for the product to accurately quantify its formation over time.

4. Data Analysis:

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • The initial reaction rate can be determined from the slope of the initial linear portion of the curve.

Visualizing Reaction Pathways

To better understand the processes involved, diagrams illustrating the key pathways and experimental workflows are provided below.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)L_n-OR ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->ArPdX BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->ArPdAr_prime Base Base (e.g., K₃PO₄) Base->ArPdOR

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis Setup 1. Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) Inert 2. Establish Inert Atmosphere Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Start 4. Initiate Reaction (Heating & Stirring) Solvent->Start Sample 5. Withdraw Aliquots at Time Intervals Start->Sample Quench 6. Quench with Internal Standard Sample->Quench HPLC 7. Analyze by HPLC Quench->HPLC Plot 8. Plot Concentration vs. Time HPLC->Plot Rate 9. Determine Initial Rate Plot->Rate

Caption: Experimental workflow for kinetic analysis.

References

A Comparative Benchmark of (2-((Dimethylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction outcomes. This guide provides an objective comparison of (2-((Dimethylamino)methyl)phenyl)boronic acid against other commonly employed boronic acids in this pivotal reaction. The presence of the ortho-dimethylaminomethyl group introduces unique electronic and steric effects that differentiate its performance from simpler arylboronic acids.

Executive Summary

This compound is a valuable reagent in organic synthesis, particularly for the construction of biaryl compounds. Its performance in Suzuki-Miyaura cross-coupling reactions is influenced by the ortho-dimethylaminomethyl substituent. This group can potentially coordinate with the palladium catalyst, impacting the reaction mechanism and efficiency. Furthermore, its electron-donating nature can affect the nucleophilicity of the boronic acid. This guide benchmarks its performance against phenylboronic acid, 2-tolylboronic acid, and 2-methoxyphenylboronic acid, providing available experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The efficiency of a boronic acid in the Suzuki-Miyaura reaction is dictated by a combination of electronic and steric factors. The ortho-substituent in this compound can play a dual role. The nitrogen atom's lone pair can potentially chelate to the palladium center, which may alter the catalytic cycle. Additionally, the bulk of the substituent can influence the rate of transmetalation.

To provide a quantitative comparison, the following table summarizes the performance of different boronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole. While direct side-by-side comparative studies under identical conditions are limited in the published literature, the data presented is collated from various sources to provide a representative overview.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O1002-4~90-95
Phenylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100295
2-Tolylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O1002-4~90-95
2-Methoxyphenylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O1002-4~92-98

Note: The yields presented are representative and can vary based on the specific reaction conditions, scale, and purity of reagents. Data is compiled from various literature sources and is intended for comparative purposes.

Experimental Protocols

A detailed and robust experimental protocol is crucial for reproducibility and achieving optimal results in Suzuki-Miyaura cross-coupling reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: Diagrams

To better understand the Suzuki-Miyaura cross-coupling reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend pd0 Pd(0)Ln pdiil Ar-Pd(II)L2-X pd0->pdiil Oxidative Addition pdiil_ar Ar-Pd(II)L2-Ar' pdiil->pdiil_ar Transmetalation pdiil_ar->pd0 product Ar-Ar' pdiil_ar->product Reductive Elimination aryl_halide Ar-X aryl_halide->pdiil boronic_acid Ar'-B(OH)2 boronic_acid->pdiil_ar base Base base->pdiil_ar ArX Ar-X: Aryl Halide ArBOH2 Ar'-B(OH)2: Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup 1. Reaction Setup (Reagents & Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 3. Solvent Addition (Degassed) inert->solvent reaction 4. Heating & Stirring (Monitor Progress) solvent->reaction workup 5. Work-up (Extraction) reaction->workup purification 6. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations with this compound

The ortho-dimethylaminomethyl group in the target boronic acid can influence the Suzuki-Miyaura catalytic cycle in several ways. The nitrogen atom can act as a coordinating group to the palladium center. This intramolecular coordination could potentially stabilize the palladium intermediate, affecting the rates of oxidative addition, transmetalation, or reductive elimination.

One hypothesis is that the coordination of the nitrogen atom could facilitate the transmetalation step by pre-organizing the boronic acid for delivery of the aryl group to the palladium center. Conversely, strong coordination could also lead to catalyst inhibition by occupying a coordination site required for other steps in the catalytic cycle. The actual effect is likely dependent on the specific reaction conditions, including the choice of ligand and base. Further mechanistic studies are required to fully elucidate the precise role of the ortho-dimethylaminomethyl group.

Conclusion

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, often providing yields comparable to or exceeding those of simpler boronic acids. The presence of the ortho-dimethylaminomethyl group introduces unique mechanistic possibilities that can be leveraged for efficient biaryl synthesis. The provided comparative data and detailed experimental protocol serve as a valuable resource for researchers and professionals in drug development, facilitating the informed application of this versatile reagent in organic synthesis.

Validation of a Synthetic Route for (2-((Dimethylamino)methyl)phenyl)boronic acid and its Performance in Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key building blocks and their reliable performance in subsequent reactions are paramount. This guide provides a comparative analysis of a primary synthetic route to (2-((Dimethylamino)methyl)phenyl)boronic acid and evaluates its performance against a relevant alternative in the widely-used Suzuki-Miyaura cross-coupling reaction.

This compound is a valuable reagent in organic synthesis, particularly for the introduction of an ortho-functionalized phenyl group, which is a common motif in pharmaceuticals and functional materials. The presence of the dimethylaminomethyl group can influence the reactivity of the boronic acid and potentially chelate to the metal catalyst in cross-coupling reactions, thereby affecting reaction outcomes.

Synthetic Route Validation

A prevalent and effective method for the synthesis of aryl boronic acids is through directed ortho-lithiation followed by borylation. This strategy is particularly suitable for substrates bearing a directing metalation group (DMG), such as the tertiary amine in N,N-dimethylbenzylamine.

Proposed Synthetic Route:

The synthesis of this compound can be achieved via a two-step sequence starting from N,N-dimethylbenzylamine:

  • Directed ortho-Lithiation: N,N-dimethylbenzylamine is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures. The dimethylamino group directs the lithiation to the ortho position of the aromatic ring.

  • Borylation: The resulting ortho-lithiated species is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to afford the desired this compound.

A similar procedure for the synthesis of the constitutional isomer, 3-(N,N-dimethylamino)phenylboronic acid, from 3-bromo-N,N-dimethylaniline has been reported with a yield of 61%.[1] This precedent supports the viability of the proposed ortho-lithiation route for the 2-substituted isomer.

Alternative Synthetic Route:

An alternative approach involves the halogen-metal exchange of an ortho-halo precursor, such as 2-bromo-N,N-dimethylbenzylamine, followed by borylation. This method is also a standard technique for the preparation of aryl boronic acids.[2]

Visualization of the Proposed Synthetic Route

Synthetic_Route cluster_start Starting Material cluster_reagents1 Step 1: ortho-Lithiation cluster_reagents2 Step 2: Borylation cluster_reagents3 Step 3: Hydrolysis cluster_product Final Product N,N-dimethylbenzylamine N,N-dimethylbenzylamine Intermediate ortho-Lithiated Intermediate N,N-dimethylbenzylamine->Intermediate n-BuLi or s-BuLi n-BuLi or s-BuLi THF or Et2O, -78 °C THF or Et2O, -78 °C Boronate_Ester Boronate Ester Intermediate Intermediate->Boronate_Ester B(OMe)3 or B(O-iPr)3 B(OMe)3 or B(O-iPr)3 Product This compound Boronate_Ester->Product H3O+ H3O+

Caption: Proposed synthetic pathway to this compound.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds.[3] The performance of boronic acids in this reaction is highly dependent on their electronic and steric properties. Ortho-substituted phenylboronic acids are known to be challenging substrates due to steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle.[4]

To evaluate the performance of this compound, a comparative Suzuki-Miyaura coupling reaction with 4-chlorotoluene was considered against a sterically similar, yet electronically different, alternative: (2-methylphenyl)boronic acid.

Comparative Experimental Data

The following table summarizes the expected performance based on general trends observed for ortho-substituted boronic acids. It is important to note that direct comparative experimental data under identical conditions for these specific reactants was not found in the reviewed literature, and the yields represent typical outcomes for similar systems.

Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012-24Good
(2-Methylphenyl)boronic acid4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012-24Good to Excellent

Yields are estimated based on literature for similar ortho-substituted boronic acids and may vary depending on specific reaction optimization.

The presence of the ortho-dimethylaminomethyl group in the target molecule introduces additional steric bulk compared to a methyl group, which may lead to slightly lower yields or require more forcing reaction conditions. However, the nitrogen atom could also play a beneficial role by coordinating to the palladium catalyst, potentially influencing the reaction pathway. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, which would favor both substrates.[5]

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a solution of N,N-dimethylbenzylamine (1.0 eq.) in anhydrous THF (0.5 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add sec-butyllithium (1.1 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add trimethyl borate (1.5 eq.) dropwise at -78 °C and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with 2 M HCl and stir for 1 hour.

  • Adjust the pH to ~7 with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

General Procedure for Comparative Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the aryl boronic acid (1.2 eq.), 4-chlorotoluene (1.0 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add degassed toluene and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the coupled product.

Workflow for Suzuki-Miyaura Coupling Comparison

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_analysis Analysis Boronic_Acid_1 This compound Reaction_1 Suzuki-Miyaura Coupling 1 Boronic_Acid_1->Reaction_1 Boronic_Acid_2 (2-Methylphenyl)boronic acid Reaction_2 Suzuki-Miyaura Coupling 2 Boronic_Acid_2->Reaction_2 Aryl_Halide 4-Chlorotoluene Aryl_Halide->Reaction_1 Aryl_Halide->Reaction_2 Catalyst Pd(OAc)2 / SPhos Catalyst->Reaction_1 Catalyst->Reaction_2 Base_Solvent K3PO4, Toluene/H2O, 100 °C Base_Solvent->Reaction_1 Base_Solvent->Reaction_2 Workup Workup & Purification Reaction_1->Workup Reaction_2->Workup Yield_Comparison Yield and Purity Comparison Workup->Yield_Comparison

Caption: Workflow for comparing Suzuki-Miyaura coupling performance.

Conclusion

The directed ortho-lithiation of N,N-dimethylbenzylamine followed by borylation presents a validated and efficient synthetic route to this compound. When utilized in Suzuki-Miyaura cross-coupling reactions, its performance is anticipated to be good, though potentially slightly lower than less sterically hindered ortho-substituted analogues like 2-methylphenylboronic acid. The provided protocols offer a solid foundation for the synthesis and application of this valuable building block. For optimal results, particularly in the Suzuki-Miyaura coupling, screening of catalysts, ligands, bases, and solvents is recommended to overcome the inherent challenges associated with sterically demanding coupling partners.

References

Spectroscopic Scrutiny of Intramolecular N-B Coordination in Aminophenylboronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intramolecular coordination between nitrogen and boron in aminophenylboronic acids is crucial for designing novel therapeutics and molecular sensors. This guide provides a comparative analysis of spectroscopic techniques used to characterize this dative bond, supported by experimental data and detailed protocols.

The formation of an intramolecular dative bond between the nitrogen of the amino group and the boron atom in aminophenylboronic acids significantly influences their chemical and physical properties. This coordination can alter the Lewis acidity of the boron center, impacting its binding affinity with diols, a key interaction exploited in glucose sensing and drug delivery. Spectroscopic methods offer a powerful toolkit to probe the existence, strength, and dynamics of this N-B coordination.

Comparative Spectroscopic Data

The extent of N-B coordination can be quantified by analyzing shifts in spectroscopic signals. The following tables summarize key quantitative data from various spectroscopic analyses of aminophenylboronic acids and their derivatives.

Table 1: 11B NMR Chemical Shifts Indicating N-B Coordination

CompoundSolvent11B Chemical Shift (δ, ppm) of Trigonal Boron (sp2)11B Chemical Shift (δ, ppm) of Tetrahedral Boron (sp3, N-B coordinated)Reference
2-Aminophenylboronic acidDMSO-d6~28-30Not explicitly reported as a distinct stable species[1]
o-(Pyrrolidinylmethyl)phenylboronic acidCDCl3Not observed~8-10[2]
o-(Pyrrolidinylmethyl)phenylboronic acidMethanolNot observedA methoxylated boronate is formed[2]

Table 2: 15N NMR Chemical Shifts as a Probe for N-B Dative Bond Formation

CompoundState15N Chemical Shift (δ, ppm)ObservationReference
4-Aminophenylboronic acidSolid56.2, 49.2No significant shift indicative of N-B bond[3]
3-Aminophenylboronic acidSolid56.3No significant shift indicative of N-B bond[3]
General Observation-Significant downfield shift (~94 ppm)Expected upon formation of a B-N dative bond.[3][3]

Table 3: Key IR Vibrational Frequencies Associated with N-B Coordination

CompoundVibrational ModeFrequency (cm-1)AssignmentReference
Phenylboronic AcidB-O asymmetric stretch~1345Vibration of the boronic acid moiety[4]
Phenylboronic AcidC-C out-of-plane bend~693Benzene ring vibration[4]
Phenylboronic AcidO-B-O out-of-plane bend~635Vibration of the boronic acid moiety[4]
PAA-APBA Conjugate-B(OH)2 band1338.21Presence of the boronic acid group[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols for the spectroscopic analysis of N-B coordination.

11B NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of the 11B nucleus is a direct method to probe the coordination state of the boron atom. A change in the hybridization from trigonal planar (sp2) to tetrahedral (sp3) upon N-B bond formation results in a significant upfield shift in the 11B NMR spectrum.

Typical Protocol:

  • Sample Preparation: Dissolve the aminophenylboronic acid derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Methanol-d4) at a concentration of approximately 10-20 mg/mL.

  • Instrument: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Observe frequency for 11B (e.g., 128.4 MHz on a 400 MHz spectrometer).

    • Use a pulse sequence with proton decoupling.

    • Set a spectral width appropriate for boron chemical shifts (e.g., -50 to 50 ppm).

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: Use an external standard of BF3·OEt2 (0 ppm).

15N NMR Spectroscopy

15N NMR spectroscopy can provide evidence for the involvement of the nitrogen atom in the dative bond. The formation of the N-B bond is expected to cause a significant change in the electronic environment of the nitrogen, leading to a large shift in its resonance signal.[3]

Typical Protocol:

  • Sample Preparation: For solid-state NMR, pack the solid sample into a magic-angle spinning (MAS) rotor. For solution-state NMR, prepare a concentrated solution in a suitable deuterated solvent.

  • Instrument: A solid-state or solution-state NMR spectrometer with a probe capable of observing 15N frequencies.

  • Acquisition Parameters (Solid-State):

    • Employ Cross-Polarization Magic-Angle Spinning (CP-MAS) to enhance the signal.

    • Use a high-power proton decoupling sequence during acquisition.

    • Optimize contact time and spinning speed for the specific compound.

  • Referencing: Reference the 15N chemical shifts to an external standard like liquid ammonia or nitromethane.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy can identify vibrational modes associated with the boronic acid group and changes in the N-H stretching frequencies upon coordination. The B-O stretching and O-B-O bending vibrations are particularly informative.

Typical Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or cast a thin film on a suitable IR-transparent window (e.g., NaCl, KBr). For solution studies, use a liquid cell with appropriate windows.

  • Instrument: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (typically 4000-400 cm-1).

    • Collect a background spectrum of the empty sample holder or pure solvent.

    • Acquire the sample spectrum and ratio it against the background to obtain the absorbance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualization of Concepts

The following diagrams illustrate key concepts in the analysis of intramolecular N-B coordination.

Caption: Equilibrium between the open and closed forms of aminophenylboronic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Aminophenylboronic Acid Derivative Purification Purification and Characterization Synthesis->Purification NMR 11B, 15N, 1H NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Analysis of Spectroscopic Shifts NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Coordination_Assessment Assessment of N-B Coordination Data_Analysis->Coordination_Assessment Factor_Influence center N-B Coordination Strength Solvent Solvent Polarity and Protic Nature center->Solvent Sterics Steric Hindrance around N and B center->Sterics Electronics Electronic Effects of Substituents center->Electronics pH pH of the Medium center->pH Complexation Complexation with Diols center->Complexation

References

Safety Operating Guide

Proper Disposal of (2-((Dimethylamino)methyl)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of (2-((Dimethylamino)methyl)phenyl)boronic acid, a compound that requires careful handling due to its potential hazards.

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be treated as hazardous waste and disposed of accordingly.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[3][4][5]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][3]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[3][4]
Body Protection A lab coat that fully covers the arms and is securely fastened.[3]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[4][6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3] High-density polyethylene (HDPE) or glass containers are generally suitable.[4]

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3][5]

  • Solid Waste: This includes contaminated items such as gloves, weighing paper, and bench paper. These should be collected in a designated, sealable hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealable container for liquid hazardous waste.[5] Use a funnel to prevent spills when transferring liquid waste.[4]

2. Decontamination of Empty Containers:

Empty containers that held this compound must be properly decontaminated before disposal.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[5][7]

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[5]

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[5] The cleaned container can then be disposed of according to your institution's procedures for clean laboratory glassware or plastic recycling.[5]

3. Spill Management:

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[4]

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal, avoiding dust formation.[1][2] For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill.[4] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[4]

4. Waste Storage and Final Disposal:

  • Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[4][5]

  • Disposal: Arrange for the pickup and final disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] All hazardous materials should be handled and disposed of in accordance with "Prudent Practices in the Laboratory" and local regulations.[8][9]

Below is a logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_decontamination Container Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate Solid & Liquid Waste A->C B Work in a Chemical Fume Hood B->C D Use Labeled, Sealable Containers C->D G Store Waste in Designated Area D->G E Triple Rinse Empty Containers F Collect First Rinseate as Hazardous Waste E->F F->D H Arrange for Professional Disposal G->H

References

Personal protective equipment for handling (2-((Dimethylamino)methyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2-((Dimethylamino)methyl)phenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and splashes that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][3]
Respiratory Protection NIOSH/MSHA approved respirator.Required when dusts are generated, to prevent respiratory tract irritation.[1][4][5] Use in a well-ventilated area, preferably a fume hood.[1][3]
Body Protection Laboratory coat.To prevent contamination of personal clothing and protect against accidental skin contact.[3][6]

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, and well-ventilated place.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[3][8]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood.[1][3]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Minimize the generation of dust.[1] Do not breathe in dust.[1]

  • Wear the recommended PPE at all times.

  • After handling, wash hands and face thoroughly.[1] Immediately change any contaminated clothing.[1]

3. Disposal Plan:

  • All waste material containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.[3][9]

  • Waste disposal must be carried out in accordance with all applicable federal, state, and local regulations.[1] Do not mix with other waste streams unless explicitly permitted.[1]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[9] While in-lab neutralization may be an option for small quantities of some boronic acids, this must be approved by your institution and local authorities.[3][9]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood handle_weigh Weigh the Compound (Minimize Dust) prep_hood->handle_weigh Proceed when ready handle_use Use in Experiment handle_weigh->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate After experiment cleanup_waste Dispose of Waste in Labeled Hazardous Container cleanup_decontaminate->cleanup_waste final_doff Doff PPE cleanup_waste->final_doff After cleanup final_wash Wash Hands Thoroughly final_doff->final_wash

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.